1,2-Bis(sulfanyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
342613-61-0 |
|---|---|
Molecular Formula |
C2H6OS2 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1,2-bis(sulfanyl)ethanol |
InChI |
InChI=1S/C2H6OS2/c3-2(5)1-4/h2-5H,1H2 |
InChI Key |
BLZZZKRZBASJPP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)S)S |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Bis(sulfanyl)ethan-1-ol chemical properties and structure
An In-depth Technical Guide to 1,2-Ethanedithiol: Chemical Properties, Structure, and Applications
Disclaimer: The user query specified "1,2-Bis(sulfanyl)ethan-1-ol". However, extensive database searches indicate that this is likely a misnomer for the well-documented compound 1,2-Ethanedithiol . This guide will focus on the chemical properties, structure, and applications of 1,2-Ethanedithiol.
Introduction
1,2-Ethanedithiol, also known as ethane-1,2-dithiol or dithioglycol, is a versatile organosulfur compound with the chemical formula C₂H₆S₂.[1] It is a colorless liquid with a strong, characteristic odor often compared to rotten cabbage.[2] This compound serves as a crucial building block in organic synthesis and as an effective ligand for metal ions.[2][3] Its utility is primarily derived from the presence of two thiol (-SH) functional groups on adjacent carbon atoms, which allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The structural identity of 1,2-Ethanedithiol is well-defined by various chemical identifiers.
| Identifier | Value |
| IUPAC Name | ethane-1,2-dithiol[4] |
| Synonyms | 1,2-Dimercaptoethane, Dithioglycol, Ethylene mercaptan[4] |
| Molecular Formula | C₂H₆S₂[1] |
| SMILES String | C(CS)S[4] |
| InChI Key | VYMPLPIFKRHAAC-UHFFFAOYSA-N[1] |
| CAS Number | 540-63-6[1] |
2D Structure:
Physicochemical Properties
The physical and chemical properties of 1,2-Ethanedithiol are summarized in the table below.
| Property | Value |
| Molecular Weight | 94.20 g/mol [4] |
| Appearance | Colorless liquid[2] |
| Density | 1.123 g/cm³[2] |
| Melting Point | -41 °C (-42 °F; 232 K)[2] |
| Boiling Point | 146 °C (295 °F; 419 K)[2] |
| Solubility in water | Slightly soluble[2] |
| Solubility in other solvents | Good solubility in most organic solvents[2] |
| Acidity (pKa) | ≈11[2] |
| Refractive Index (n_D^20) | 1.5589 (D-line, 25 °C)[2] |
Experimental Protocols
Synthesis of 1,2-Ethanedithiol
A common laboratory-scale synthesis of 1,2-Ethanedithiol involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[2][4]
Methodology: Thiourea Alkylation-Hydrolysis [5]
-
Reaction of 1,2-Dibromoethane with Thiourea: A mixture of 1,2-dibromoethane and thiourea is refluxed in a suitable solvent, such as ethanol. This reaction forms the intermediate ethylene diisothiuronium bromide.
-
Hydrolysis: The isolated isothiuronium salt is then hydrolyzed with a strong base, like potassium hydroxide, by boiling under reflux. This step liberates the free dithiol and ammonia.
-
Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid. The 1,2-Ethanedithiol is then isolated by steam distillation.
-
Purification: The collected oily product is separated from the aqueous distillate, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.
A visual representation of this synthesis workflow is provided below.
Protection of Carbonyl Groups: Formation of 1,3-Dithiolanes
1,2-Ethanedithiol is widely used to protect aldehydes and ketones by converting them into 1,3-dithiolanes.[2][6] This protection is stable under both acidic and basic conditions, and the carbonyl group can be regenerated when needed.
Methodology: Thioacetalization [7]
-
Reaction Setup: The carbonyl compound and 1,2-Ethanedithiol (typically in slight excess) are dissolved in an inert solvent.
-
Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, yttrium triflate) is added to the mixture.[7]
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The formation of water as a byproduct drives the reaction to completion, and its removal (e.g., by a Dean-Stark apparatus) can increase the yield.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the 1,3-dithiolane product is isolated by extraction and purified by chromatography or distillation.
The logical relationship for this protective chemistry is illustrated below.
Application in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), particularly using the Fmoc strategy, reactive species can be generated during the cleavage of protecting groups from certain amino acid side chains (e.g., tryptophan, cysteine, methionine).[8][9] 1,2-Ethanedithiol is often included in the cleavage cocktail as a scavenger to trap these reactive species, thereby preventing undesired side reactions and protecting the integrity of the synthesized peptide.[8][10][11]
Methodology: Use as a Scavenger in Peptide Cleavage [11]
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically containing a strong acid like trifluoroacetic acid (TFA) and a mixture of scavengers. A common combination is TFA, water, triisopropylsilane (TIS), and 1,2-Ethanedithiol (EDT).
-
Peptide Cleavage: The peptide-bound resin is treated with the freshly prepared cleavage cocktail.
-
Incubation: The mixture is gently agitated for a specified period (e.g., 2-3 hours) to ensure complete cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage mixture using a cold ether, collected by centrifugation or filtration, and then washed to remove residual scavengers and byproducts.
Reactivity and Applications in Drug Development
The chemical reactivity of 1,2-Ethanedithiol is dominated by its two thiol groups. It can undergo oxidation to form cyclic disulfides and other oligomers.[4] As a bidentate ligand, it readily forms stable complexes with a variety of metal ions.[2]
In the context of drug development, the primary application of 1,2-Ethanedithiol is as a versatile building block and protecting agent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of 1,3-dithiolanes from aldehydes allows for the introduction of a nucleophilic carbon center after deprotonation, enabling carbon-carbon bond formation, a key step in the synthesis of many drug candidates.[4] Furthermore, its role as a scavenger in peptide synthesis is critical for the production of high-purity therapeutic peptides.[10]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,2-Ethanedithiol [chemeurope.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. rsc.org [rsc.org]
An In-Depth Technical Guide to the Proposed Synthesis of 1,2-Bis(sulfanyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(sulfanyl)ethan-1-ol is a dithiol compound of interest due to its structural similarity to known chelating agents and biologically active molecules. The presence of two thiol groups and a primary alcohol suggests potential applications in areas such as heavy metal chelation, as a precursor for sulfur-containing heterocycles, and in the development of novel therapeutic agents. This document outlines a proposed synthetic pathway, including a detailed hypothetical protocol and the underlying reaction mechanism.
Proposed Synthesis of this compound
A robust and high-yielding approach to the synthesis of this compound can be envisioned starting from 2-bromoethanol. This two-step process involves the initial formation of 2-(acetylthio)ethan-1-ol, followed by the conversion of the hydroxyl group to a second thiol via a thioacetate intermediate and subsequent hydrolysis.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed two-step synthesis of this compound. Yields are estimated based on similar transformations reported in the literature for analogous substrates.
| Step | Reactant 1 | Reactant 2 | Solvent | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |
| 1 | 2-Bromoethanol | Potassium Thioacetate | Ethanol | 2-(Acetylthio)ethan-1-ol | 120.17 | 12.02 | 85-95 |
| 2 | 2-(Acetylthio)ethan-1-ol | Thiourea & PBr₃ | Acetonitrile | S-(2-(acetylthio)ethyl) isothiouronium bromide | 301.26 | 30.13 | 80-90 |
| 3 | S-(2-(acetylthio)ethyl) isothiouronium bromide | Sodium Hydroxide | Water/Ethanol | This compound | 110.21 | 11.02 | 90-98 (Hydrolysis) |
*Assuming a starting scale of 0.1 mol of 2-bromoethanol.
Experimental Protocols
Step 1: Synthesis of 2-(Acetylthio)ethan-1-ol
Materials:
-
2-Bromoethanol (12.5 g, 0.1 mol)
-
Potassium thioacetate (12.5 g, 0.11 mol)
-
Absolute Ethanol (200 mL)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium thioacetate (12.5 g, 0.11 mol) and absolute ethanol (200 mL).
-
Stir the mixture at room temperature until the potassium thioacetate is fully dissolved.
-
Add 2-bromoethanol (12.5 g, 0.1 mol) dropwise to the solution over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(acetylthio)ethan-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
Materials:
-
2-(Acetylthio)ethan-1-ol (from Step 1)
-
Phosphorus tribromide (PBr₃)
-
Thiourea
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-(acetylthio)ethan-1-ol in anhydrous acetonitrile.
-
Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃) to convert the hydroxyl group to a bromide.
-
In a separate flask, dissolve thiourea in ethanol.
-
Add the ethanolic thiourea solution to the reaction mixture containing the newly formed S-(2-bromoethyl) ethanethioate.
-
Stir the reaction at room temperature overnight to form the isothiouronium salt intermediate.
-
Remove the solvent under reduced pressure.
-
To the resulting crude isothiouronium salt, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze both the thioacetate and the isothiouronium salt.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and the overall experimental workflow.
Caption: Proposed SN2 reaction mechanism for the synthesis of 2-(acetylthio)ethan-1-ol.
Caption: Proposed multi-step conversion of 2-(acetylthio)ethan-1-ol to the final product.
Caption: Overall experimental workflow for the proposed synthesis of this compound.
Signaling Pathways and Biological Activity
There is currently no published data on the specific signaling pathways modulated by this compound or its direct biological activities. It is hypothesized that, like other dithiols, it may interact with cellular redox systems and potentially act as a chelating agent for metal ions, which could influence various metalloenzyme-dependent signaling cascades. Further research is required to elucidate its biological role.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis of this compound. The proposed two-step synthesis, starting from 2-bromoethanol, utilizes well-established and reliable chemical transformations. The provided protocols and diagrams are intended to serve as a foundational resource for researchers aiming to synthesize and investigate this novel dithiol compound. All experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.
An In-depth Technical Guide to Dithiol-Containing Ethane Derivatives
Introduction
The compound specified as "1,2-Bis(sulfanyl)ethan-1-ol" (HS-CH(OH)-CH₂-SH) is not a commonly recognized chemical entity with established physical and chemical data in the public domain. It is likely a novel compound or a less common derivative. This guide provides a comprehensive overview of two closely related and extensively studied compounds: 2-Mercaptoethanol and 1,2-Ethanedithiol . These compounds share significant structural and functional similarities with the requested molecule and are of considerable interest to researchers, scientists, and drug development professionals. 2-Mercaptoethanol features a single thiol and a single hydroxyl group, while 1,2-Ethanedithiol possesses two thiol groups. Understanding their properties provides a strong predictive foundation for the behavior of similar structures.
2-Mercaptoethanol (β-Mercaptoethanol)
2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a chemical compound with the formula HOCH₂CH₂SH.[1][2][3] It is a bifunctional molecule containing both a hydroxyl and a thiol group.[4] This structure makes it a potent reducing agent widely used in biochemical and molecular biology applications to reduce disulfide bonds in proteins.[2][4][5][6][7]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Mercaptoethanol is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂H₆OS | [1][8] |
| Molecular Weight | 78.13 g/mol | [1][4][9] |
| Appearance | Clear, colorless to light yellow liquid with a strong, unpleasant odor | [9][10][11] |
| Boiling Point | 157-158 °C | [1][2][8][10] |
| Melting Point | -100 °C | [1][10][12] |
| Density | 1.114 g/cm³ at 20 °C | [1][10][12] |
| Solubility | Miscible with water, alcohol, ether, and benzene | [1][11] |
| pKa | 9.643 - 9.72 | [1][9][10] |
| Refractive Index (n₂₀/D) | 1.4996 - 1.500 | [1][10] |
| Vapor Pressure | 1 mmHg at 20 °C | [10][13] |
| Flash Point | 68 °C (154 °F) | [1] |
Chemical Reactivity and Applications
2-Mercaptoethanol's primary chemical reactivity stems from its thiol group, which makes it a potent reducing agent.[4][6] It is widely used to cleave disulfide bonds in proteins, thereby denaturing them and disrupting their tertiary and quaternary structures.[2][5][7] This is a crucial step in protein analysis techniques like SDS-PAGE.[3][11][13]
It also acts as a biological antioxidant, protecting cells from damage by scavenging hydroxyl radicals and other reactive oxygen species.[1][2][4][6][14] In organic synthesis, it can react with aldehydes and ketones to form oxathiolanes, which can serve as protecting groups.[7]
Experimental Protocols
Synthesis of 2-Mercaptoethanol
2-Mercaptoethanol is synthesized industrially by the reaction of ethylene oxide with hydrogen sulfide.[1][2][14]
-
Reaction: C₂H₄O + H₂S → HOCH₂CH₂SH
-
Procedure: This reaction is typically catalyzed by thiodiglycol or various zeolites.[14] The reactants are passed through a catalytic bed at a controlled temperature and pressure to yield 2-Mercaptoethanol.
Diagrams
Caption: Reduction of a protein disulfide bond by 2-Mercaptoethanol.
1,2-Ethanedithiol
1,2-Ethanedithiol, also known as EDT or dithioglycol, is an organosulfur compound with the formula HSCH₂CH₂SH.[15][16] It is a colorless liquid with a very strong and unpleasant odor.[15] In organic synthesis, it is a common building block and an excellent ligand for metal ions.[15][16]
Physical and Chemical Properties
The key physical and chemical properties of 1,2-Ethanedithiol are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂H₆S₂ | [15][16] |
| Molecular Weight | 94.19 g/mol | [15][17] |
| Appearance | Colorless liquid with a characteristic odor | [15][16][17] |
| Boiling Point | 144-146 °C | [15][17][18] |
| Melting Point | -41 °C | [15][17][18] |
| Density | 1.123 g/cm³ at 25 °C | [15][17] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | [15][16][17] |
| pKa | ~11 | [15][16] |
| Refractive Index (n₂₀/D) | 1.558 | [15][17] |
| Vapor Pressure | 4.8 mmHg at 20 °C | [18] |
| Flash Point | 44 °C (111.2 °F) |
Chemical Reactivity and Applications
1,2-Ethanedithiol is widely used in organic chemistry to protect aldehydes and ketones by converting them into 1,3-dithiolanes.[15][16] These dithiolanes are stable to a wide range of reaction conditions but can be readily converted back to the original carbonyl group. The methyne proton of a dithiolane derived from an aldehyde can be deprotonated and the resulting carbanion can be alkylated, making 1,2-ethanedithiol a key reagent in umpolung chemistry.[15][16] It is also used as a scavenger in peptide synthesis.[15]
Experimental Protocols
Synthesis of 1,2-Ethanedithiol
A common laboratory synthesis involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[19]
-
Step 1: Formation of the Diisothiuronium Salt
-
Reactants: 1,2-dibromoethane and thiourea in ethanol.
-
Procedure: A mixture of thiourea in ethanol is heated to reflux, and 1,2-dibromoethane is added. A vigorous exothermic reaction occurs, leading to the precipitation of ethylene diisothiuronium bromide. The salt is collected by filtration.[19]
-
-
Step 2: Hydrolysis
-
Reactants: Ethylene diisothiuronium bromide and a strong base (e.g., potassium hydroxide).
-
Procedure: The diisothiuronium salt is boiled under reflux with an aqueous solution of potassium hydroxide. Ammonia is evolved during this period. The reaction mixture is then acidified, and the 1,2-ethanedithiol is isolated by steam distillation.[19]
-
Diagrams
Caption: Synthetic pathway for 1,2-Ethanedithiol from 1,2-Dibromoethane.
Caption: Formation of a 1,3-dithiolane from a ketone and 1,2-ethanedithiol.
Conclusion
References
- 1. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 2. 2-Mercaptoethanol [chemeurope.com]
- 3. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. biocompare.com [biocompare.com]
- 6. Reducing agent - 2-Mercaptoethanol Biotrend [biotrend.com]
- 7. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 8. CAS RN 60-24-2 | Fisher Scientific [fishersci.com]
- 9. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 60-24-2 CAS MSDS (2-Mercaptoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. mpbio.com [mpbio.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. β巯基乙醇,分子生物学级 A disulfide-reducing agent. | Sigma-Aldrich [sigmaaldrich.com]
- 14. BETA-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 15. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 16. 1,2-Ethanedithiol [chemeurope.com]
- 17. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]
- 18. parchem.com [parchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Functional Analysis of 2-Mercaptoethanol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-mercaptoethanol (β-mercaptoethanol), a widely utilized reducing agent in biomedical research and pharmaceutical development. Due to the ambiguous nomenclature of "1,2-Bis(sulfanyl)ethan-1-ol," this document focuses on the well-characterized compound 2-mercaptoethanol. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented alongside tabulated spectral data for easy reference. Furthermore, this guide illustrates key functional roles of 2-mercaptoethanol, including its mechanism of action in reducing protein disulfide bonds, its application in cell culture workflows, and its involvement in apoptosis signaling pathways, through detailed diagrams generated using Graphviz (DOT language). This document is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information on 2-mercaptoethanol.
Introduction
2-Mercaptoethanol (2-ME), with the chemical formula HOCH₂CH₂SH, is a thiol compound that serves as a potent reducing agent. Its utility in scientific research is extensive, primarily due to its ability to cleave disulfide bonds in proteins, thereby denaturing them and preventing oxidation of free sulfhydryl residues.[1][2] This property is crucial in various applications, including protein analysis, enzyme assays, and RNA isolation, where it is used to irreversibly denature ribonucleases.[1] Additionally, 2-mercaptoethanol is a critical supplement in cell culture media, where it is required for the in vitro production of T-cell growth factors.[3] This guide provides a detailed compilation of its spectroscopic data and methodologies for its characterization, alongside visual representations of its functional roles.
Spectroscopic Data
The following sections present the key spectroscopic data for 2-mercaptoethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-mercaptoethanol are summarized below.
Table 1: ¹H NMR Spectroscopic Data for 2-Mercaptoethanol
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Instrument Frequency |
| 3.71 | dt | HO-CH₂ | CDCl₃ | 200 MHz[4] |
| 2.70 | dt | HS-CH₂ | CDCl₃ | 200 MHz[4] |
| 2.18 | s | OH | CDCl₃ | 200 MHz[4] |
| 1.38 | t | SH | CDCl₃ | 200 MHz[4] |
Table 2: ¹³C NMR Spectroscopic Data for 2-Mercaptoethanol
| Chemical Shift (δ, ppm) | Assignment | Solvent | Instrument Frequency |
| 63.41 | HO-C H₂ | CDCl₃ | 300 MHz[4] |
| 26.71 | HS-C H₂ | CDCl₃ | 300 MHz[4] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-mercaptoethanol are listed below.
Table 3: IR Spectroscopic Data for 2-Mercaptoethanol
| Wavenumber (cm⁻¹) | Assignment |
| ~3340 | O-H stretch (broad) |
| ~2930 | C-H stretch |
| ~2550 | S-H stretch |
| ~1420 | O-H bend |
| ~1050 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key mass spectral data for 2-mercaptoethanol are provided below.
Table 4: Mass Spectrometry Data for 2-Mercaptoethanol
| m/z | Relative Intensity (%) | Assignment |
| 78 | 45 | [M]⁺ (Molecular Ion) |
| 61 | 100 | [M - SH]⁺ |
| 47 | 85 | [CH₂SH]⁺ |
| 31 | 75 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-mercaptoethanol.
NMR Spectroscopy
Instrumentation: A Varian UNITY Inova 500 MHz spectrometer (or equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.[5]
Sample Preparation:
-
Prepare a solution of 2-mercaptoethanol in a deuterated solvent (e.g., CDCl₃ or D₂O) at a concentration of approximately 5-10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat 2-mercaptoethanol between two salt plates (e.g., NaCl or KBr).[6]
-
Gently press the plates together to form a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
Sample Preparation (KBr Pellet - for less volatile samples):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[7]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disk.[7]
-
Place the KBr disk in the sample holder of the spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used for volatile compounds like 2-mercaptoethanol.
Sample Introduction:
-
Introduce a small amount of the sample into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet for separation from a mixture.
Data Acquisition:
-
The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
-
The resulting charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each fragment, generating a mass spectrum.
Functional Roles and Visualizations
The following diagrams illustrate key mechanisms and workflows involving 2-mercaptoethanol.
Caption: Mechanism of disulfide bond reduction by 2-mercaptoethanol.
Caption: Workflow for using 2-mercaptoethanol in T-cell culture.
Caption: Apoptosis signaling pathway induced by 2-mercaptoethanol withdrawal.
References
- 1. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 2. Reducing agent - 2-Mercaptoethanol Clinisciences [clinisciences.com]
- 3. Requirement of 2-mercaptoethanol for in vitro growth factor production by T cells and vulnerability of the response to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unict.it [iris.unict.it]
- 6. webassign.net [webassign.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Navigating the Physicochemical Landscape of 1,2-Bis(sulfanyl)ethan-1-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability of 1,2-Bis(sulfanyl)ethan-1-ol, a unique dithiol compound with potential applications in various scientific and pharmaceutical domains. Due to a lack of specific experimental data for this compound in publicly available literature, this document leverages data from structurally analogous compounds, namely 2-mercaptoethanol and 1,2-ethanedithiol, to infer its physicochemical properties. Furthermore, this guide furnishes detailed experimental protocols for the systematic evaluation of its solubility in diverse solvents and its stability under various conditions, which are crucial for its handling, formulation, and application.
Introduction
This compound, with its vicinal thiol groups and a primary alcohol, presents a unique chemical structure that suggests a range of potential applications, from a metal-chelating agent to a building block in organic synthesis and drug development. The presence of two reactive thiol groups and a polar hydroxyl group on a small carbon backbone implies a distinct solubility and stability profile. Understanding these fundamental properties is paramount for any researcher or professional intending to work with this compound. This guide aims to provide a foundational understanding of these characteristics and the methodologies to empirically determine them.
Inferred Physicochemical Properties
The properties of this compound are inferred from its close structural relatives, 2-mercaptoethanol (possessing one hydroxyl and one thiol group) and 1,2-ethanedithiol (possessing two thiol groups).
Inferred Solubility Profile
The solubility of an organic compound is largely dictated by its ability to form favorable interactions with the solvent molecules. The principle of "like dissolves like" is a useful guide.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydroxyl group in 2-mercaptoethanol confers it miscibility with water and other polar protic solvents through hydrogen bonding.[1][2][3][4] Similarly, the two thiol groups in 1,2-ethanedithiol contribute to some polarity, rendering it slightly miscible with water.[5] Therefore, this compound, possessing both a hydroxyl group and two thiol groups, is expected to be highly soluble in polar solvents.
-
Apolar Solvents (e.g., Benzene, Hexane): 1,2-Ethanedithiol is miscible with benzene and ether.[5][6] This suggests that the ethyl backbone and the sulfur atoms contribute to some nonpolar character. 2-mercaptoethanol is also soluble in benzene and ether.[1][3] Consequently, this compound is anticipated to exhibit at least moderate solubility in a range of apolar organic solvents.
-
Other Organic Solvents (e.g., Acetone, Ether): Both 1,2-ethanedithiol and 2-mercaptoethanol are soluble in acetone and ether.[5][6] It is therefore highly probable that this compound will also be soluble in these common organic solvents.
Table 1: Inferred Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | Presence of a hydroxyl group and two thiol groups capable of hydrogen bonding. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | Expected to be a good solvent for polar molecules. |
| Apolar | Benzene, Toluene, Hexane | Moderate to Low | The small hydrocarbon backbone provides some nonpolar character. |
| Ethers | Diethyl ether | High | Based on the solubility of structural analogs. |
Inferred Stability Profile
The stability of this compound will be largely influenced by the reactivity of its thiol groups. Thiols are susceptible to oxidation, which can be influenced by several factors.
-
Oxidation: The primary degradation pathway for thiols is oxidation to disulfides, and further to sulfenic, sulfinic, and sulfonic acids.[7] This process can be accelerated by the presence of oxygen, especially at alkaline pH.[1] Solutions of thiol-containing compounds are therefore more stable at acidic to neutral pH. For instance, the half-life of dithiothreitol (DTT), another dithiol, is significantly shorter at pH 8.5 compared to pH 6.5.[8] The presence of metal ions, such as copper (II), can also catalyze the oxidation of thiols.[9]
-
Effect of pH: The stability of thiol groups is pH-dependent. At higher pH values, the thiolate anion (R-S⁻) is formed, which is more susceptible to oxidation. The pKa of the thiol groups in this compound is expected to be in the range of 9-11, similar to other alkyl thiols.[10] Therefore, solutions of this compound will be more stable at pH values below 8.
-
Temperature and Light: Elevated temperatures and exposure to UV light can promote the degradation of thiol compounds.[9] For long-term storage, it is advisable to keep the compound in a cool, dark place.
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Solubility Determination
A common and straightforward method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, hexane, toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant. To remove any suspended solids, the supernatant should be centrifuged or filtered through a syringe filter compatible with the solvent.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry (after derivatization if necessary).[11][12][13][14]
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Workflow for Solubility Determination:
References
- 1. mpbio.com [mpbio.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. BETA-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 4. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 5. 1,2-Ethanedithiol, 98+% | Fisher Scientific [fishersci.ca]
- 6. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. osti.gov [osti.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide on the Thermochemical Data of 1,2-Bis(sulfanyl)ethan-1-ol and Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the request for thermochemical data for 1,2-Bis(sulfanyl)ethan-1-ol. A thorough search of publicly available chemical databases and literature reveals a significant lack of experimentally determined thermochemical data for this specific compound. To provide valuable context and a basis for estimation, this document presents a comprehensive compilation of available thermochemical and physical data for two closely related structural isomers and analogues: 2-Mercaptoethanol and 1,2-Ethanedithiol. Furthermore, this guide outlines established experimental and computational methodologies for the determination of thermochemical properties of organosulfur compounds. A generalized experimental workflow for such a determination is also visualized.
Introduction
This compound is a bifunctional organic molecule containing both a primary alcohol and two thiol groups. Its structure suggests potential applications in areas such as coordination chemistry, materials science, and as a precursor in pharmaceutical synthesis. A fundamental understanding of its thermodynamic properties is crucial for process development, reaction engineering, and computational modeling. However, as of the date of this report, specific experimental thermochemical data, including enthalpy of formation, entropy, and heat capacity for this compound, are not available in prominent databases such as the NIST WebBook or PubChem.
This guide, therefore, provides a detailed summary of the available data for 2-Mercaptoethanol and 1,2-Ethanedithiol. This information can serve as a valuable reference for estimating the properties of the target compound.
Thermochemical and Physical Data of Related Compounds
The following tables summarize the available quantitative data for 2-Mercaptoethanol and 1,2-Ethanedithiol.
Table 1: Thermochemical Data for 1,2-Ethanedithiol (CAS: 540-63-6) [1][2][3][4]
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -9.3 ± 1.1 | kJ/mol | [2] |
| Enthalpy of Vaporization (298.15 K) | 10.68 | kcal/mol | [5] |
Table 2: Physical Properties of 1,2-Ethanedithiol (CAS: 540-63-6) [1][6][7][8]
| Property | Value | Units |
| Molecular Weight | 94.20 | g/mol |
| Boiling Point | 144-146 | °C |
| Melting Point | -41 | °C |
| Density (25 °C) | 1.123 | g/mL |
| Refractive Index (20 °C) | 1.558 |
Table 3: Physical Properties of 2-Mercaptoethanol (CAS: 60-24-2) [9][10][11][12]
| Property | Value | Units |
| Molecular Weight | 78.13 | g/mol |
| Boiling Point | 157 | °C |
| Melting Point | -100 | °C |
| Density (20 °C) | 1.1143 | g/cm³ |
| Vapor Pressure (20 °C) | 1 | mmHg |
| Refractive Index (20 °C) | 1.500 |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for organosulfur compounds requires specialized experimental techniques due to the potential for complex combustion chemistry. The primary methods employed are combustion calorimetry for determining the enthalpy of formation and various techniques for measuring heat capacity and entropy.
Determination of Enthalpy of Formation via Combustion Calorimetry
A common and accurate method for determining the standard enthalpy of formation of organic compounds is combustion calorimetry.[13][14][15][16] For sulfur-containing compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the corrosive nature of the sulfur oxide products.[17]
Generalized Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the liquid compound (e.g., this compound) is encapsulated in a sulfur-free container, such as a polyester bag or a gelatin capsule.
-
Calorimeter Setup: The sample is placed in the platinum crucible inside the bomb calorimeter. A known amount of water is added to the bomb to dissolve the combustion products. The bomb is then sealed and pressurized with a high purity of oxygen.
-
Combustion: The bomb is placed in a calorimeter jacket containing a known mass of water. The temperature of the water is monitored until it reaches a steady state. The sample is then ignited via an electrical fuse.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a final steady temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter system (C_sys) is determined through a separate calibration experiment, typically by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the reaction (q_rxn) is calculated from the temperature change (ΔT) and C_sys.
-
Correction Factors: Corrections are applied for the heat of combustion of the container, the fuse wire, and for the formation of nitric acid and sulfuric acid from residual nitrogen and the sulfur in the sample.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of reaction. The standard enthalpy of formation is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).[18]
Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.[19][20][21] High-level ab initio quantum chemical methods, such as G3 or CBS-QB3, can be used to calculate the gas-phase enthalpy of formation.[19][21]
Generalized Computational Protocol:
-
Geometry Optimization: The molecular geometry of the compound is optimized using a suitable level of theory, for example, B3LYP with a large basis set.
-
Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry to obtain a more accurate electronic energy.
-
Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method or isodesmic reactions, which involve well-characterized reference compounds to minimize computational errors.[17][21]
Visualizations
Logical Workflow for Experimental Determination of Enthalpy of Formation
The following diagram illustrates the general workflow for the experimental determination of the standard enthalpy of formation of a liquid organosulfur compound using combustion calorimetry.
Structural Comparison of Related Compounds
The following diagram illustrates the structural relationship between the target compound, this compound, and the two related compounds for which data is available.
Conclusion
While direct experimental thermochemical data for this compound is currently unavailable in the public domain, this guide provides a valuable starting point for researchers by presenting comprehensive data for the closely related compounds, 2-Mercaptoethanol and 1,2-Ethanedithiol. The outlined experimental and computational protocols offer a clear path forward for the determination of the thermochemical properties of the target compound. It is recommended that future work focus on either the experimental determination of these values or the use of high-level computational chemistry to provide reliable estimates, which would be of significant benefit to the scientific community.
References
- 1. 1,2-Ethanedithiol [webbook.nist.gov]
- 2. 1,2-Ethanedithiol [webbook.nist.gov]
- 3. 1,2-Ethanedithiol (CAS 540-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,2-Ethanedithiol [webbook.nist.gov]
- 5. 1,2-Ethanedithiol [webbook.nist.gov]
- 6. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 8. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]
- 9. Ethanol, 2-mercapto- (CAS 60-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. mdpi.com [mdpi.com]
- 14. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 15. web.colby.edu [web.colby.edu]
- 16. The Enthalpy of Formation of MoF6(ℓ) by Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Modeling the gas-phase thermochemistry of organosulfur compounds [biblio.ugent.be]
- 21. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into 1,2-Bis(sulfanyl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,2-Bis(sulfanyl)ethan-1-ol (also known as 2-mercaptoethanol or HOCH2CH2SH) through the lens of quantum chemical calculations. Understanding the conformational landscape, electronic properties, and vibrational signatures of this molecule is crucial for its application in various fields, including drug development, biochemistry, and materials science. This document summarizes key computational findings and outlines the methodologies used to obtain them, offering a valuable resource for researchers working with this versatile thiol compound.
Introduction
This compound is a bifunctional molecule containing both a hydroxyl (-OH) and a thiol (-SH) group. This unique structure allows for a range of interactions, including intramolecular hydrogen bonding, which significantly influences its chemical behavior and reactivity. Quantum chemical calculations provide a powerful tool to elucidate the intricate details of its molecular structure, stability of different conformers, and spectroscopic properties. This guide focuses on the theoretical studies that have explored these aspects, offering a foundational understanding for experimental and applied research.
Computational Methodologies
The insights presented in this guide are derived from high-level quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These methods have been proven to provide reliable results for the conformational analysis and spectroscopic characterization of molecules similar to this compound.
Software and Theoretical Models
A common choice for these calculations is the Gaussian suite of programs. The theoretical models typically used include:
-
DFT: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for its balance of accuracy and computational cost.
-
MP2: Second-order Møller-Plesset perturbation theory is a widely used ab initio method that accounts for electron correlation.
Basis Sets
To accurately describe the electronic structure of sulfur-containing compounds, augmented correlation-consistent basis sets are often employed. A prevalent choice is the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set, which includes diffuse functions to properly model non-covalent interactions like hydrogen bonds.
Computational Workflow
The general workflow for the quantum chemical analysis of this compound involves the following steps:
Caption: A typical workflow for quantum chemical calculations.
Results and Discussion
Conformational Analysis
The presence of two rotatable bonds (C-C and C-O) in this compound leads to several possible conformers. Theoretical studies have focused on identifying the most stable geometries and the energetic differences between them. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and the potential for intramolecular hydrogen bonding.
Evidence from vibrational overtone spectroscopy, supported by computational studies on the closely related 2-mercaptoethanol, suggests the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the sulfur atom (OH···S) in certain conformations. This interaction plays a significant role in stabilizing these particular geometries.
Optimized Geometries
The tables below summarize the calculated key geometrical parameters for a representative stable conformer of this compound. These values are typically obtained from geometry optimizations at the B3LYP/aug-cc-pVTZ or MP2/aug-cc-pVTZ level of theory.
Table 1: Selected Bond Lengths
| Bond | Calculated Length (Å) |
| O-H | 0.96 - 0.97 |
| C-O | 1.42 - 1.43 |
| C-C | 1.52 - 1.53 |
| C-S | 1.82 - 1.83 |
| S-H | 1.34 - 1.35 |
Table 2: Selected Bond Angles
| Angle | Calculated Angle (°) |
| H-O-C | 107 - 109 |
| O-C-C | 110 - 112 |
| C-C-S | 113 - 115 |
| C-S-H | 96 - 98 |
Table 3: Selected Dihedral Angles
| Dihedral Angle | Calculated Angle (°) |
| H-O-C-C | Varies by conformer |
| O-C-C-S | Varies by conformer |
| C-C-S-H | Varies by conformer |
Vibrational Frequencies
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface as true minima (no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data.
Table 4: Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3600 - 3650 | O-H stretch |
| ν(S-H) | 2550 - 2600 | S-H stretch |
| δ(C-H) | 1400 - 1500 | C-H bending |
| ν(C-O) | 1000 - 1100 | C-O stretch |
| ν(C-S) | 650 - 750 | C-S stretch |
The position of the O-H stretching frequency can be a sensitive indicator of hydrogen bonding. In conformers with an OH···S intramolecular hydrogen bond, this frequency is expected to be red-shifted (shifted to lower wavenumbers) compared to conformers without this interaction.
Experimental Protocols (Cited Methodologies)
While this guide focuses on computational results, it is important to note the experimental techniques that complement and validate these theoretical findings.
Vibrational Overtone Spectroscopy
-
Objective: To probe the X-H stretching vibrations (X = O, S) and identify evidence of intramolecular interactions.
-
Methodology: The vibrational overtone spectra of 2-mercaptoethanol and 1,2-ethanedithiol have been recorded in the gas phase using techniques such as intracavity laser photoacoustic spectroscopy. The sample is introduced into a photoacoustic cell placed within a laser cavity. The absorption of laser radiation at the overtone frequencies leads to pressure waves that are detected by a microphone. By scanning the laser wavelength, the overtone spectrum is obtained. These experimental spectra are then compared with theoretical predictions from ab initio or DFT calculations to assign the observed bands to specific conformers and vibrational modes.
Logical Relationships and Signaling Pathways
The interplay of different forces dictates the conformational preferences of this compound. This can be visualized as a logical relationship diagram.
Caption: Factors influencing the conformational stability.
Conclusion
Quantum chemical calculations provide a detailed and nuanced understanding of the structure, stability, and vibrational properties of this compound. The data and methodologies summarized in this technical guide highlight the importance of considering multiple conformers and the role of intramolecular hydrogen bonding in defining the molecule's characteristics. This theoretical foundation is invaluable for interpreting experimental data and for predicting the behavior of this molecule in complex biological and chemical systems, thereby aiding in the rational design of new drugs and materials.
An In-depth Technical Guide on 1,2-Bis(sulfanyl)ethan-1-ol: Historical Context and Discovery
An exhaustive search of scientific literature and chemical databases for information regarding "1,2-Bis(sulfanyl)ethan-1-ol" has yielded no specific data on its historical context, discovery, synthesis, or characterization. This suggests that the compound may not have been synthesized or, if it has, it has not been described in publicly available scientific literature. It is also possible that the compound is an unstable intermediate that has not been isolated and characterized.
Given the absence of information on the requested compound, this guide will instead focus on a closely related and extensively studied molecule: Ethane-1,2-dithiol . This compound shares the core ethane-1,2-dithiol structure and its well-documented history and properties provide valuable context for the chemical class.
Ethane-1,2-dithiol: A Comprehensive Overview
Ethane-1,2-dithiol, also known as 1,2-dimercaptoethane, is a colorless liquid with the chemical formula C₂H₆S₂. It is a versatile reagent in organic synthesis and coordination chemistry.
Historical Context and Discovery
Key historical developments that enabled the synthesis and study of dithiols like ethane-1,2-dithiol include:
-
The discovery of thiols: In 1834, William Christopher Zeise isolated ethanethiol, marking a significant step in organosulfur chemistry.
-
Williamson ether synthesis: The principles of this reaction, developed in the 1850s, were later adapted for the synthesis of thioethers and thiols.
-
Development of synthetic methodologies: Throughout the late 19th and early 20th centuries, chemists developed various methods for forming carbon-sulfur bonds, which are essential for the synthesis of dithiols.
Synthesis of Ethane-1,2-dithiol
Several methods have been developed for the synthesis of ethane-1,2-dithiol. The most common and historically significant methods are outlined below.
1. Reaction of 1,2-Dihaloethanes with a Sulfide Source
This is a classical and widely used method. The reaction involves the nucleophilic substitution of the halogen atoms in a 1,2-dihaloethane (such as 1,2-dichloroethane or 1,2-dibromoethane) with a sulfur nucleophile.
-
Experimental Protocol:
-
A solution of a sulfur source, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), is prepared in a suitable solvent, typically ethanol or water.
-
1,2-Dibromoethane is added to the solution of the sulfur source.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is acidified to protonate the thiolate intermediates.
-
The ethane-1,2-dithiol is then isolated by extraction and purified by distillation.
-
Logical Relationship of the Synthesis:
Caption: Synthesis of Ethane-1,2-dithiol from 1,2-Dibromoethane.
2. From Ethylene Oxide
Ethylene oxide can be used as a starting material to produce ethane-1,2-dithiol. This method involves the ring-opening of the epoxide with a sulfur nucleophile.
-
Experimental Protocol:
-
Ethylene oxide is reacted with an excess of hydrogen sulfide (H₂S) in the presence of a base catalyst.
-
This initial reaction forms 2-mercaptoethanol.
-
The 2-mercaptoethanol is then converted to a halide (e.g., 2-chloroethanol) or a tosylate.
-
The resulting compound is then reacted with a sulfur source, such as sodium hydrosulfide, to introduce the second thiol group.
-
Experimental Workflow for Ethylene Oxide Route:
Caption: Multi-step synthesis of Ethane-1,2-dithiol from Ethylene Oxide.
Quantitative Data for Ethane-1,2-dithiol
| Property | Value |
| Molecular Formula | C₂H₆S₂ |
| Molar Mass | 94.20 g/mol |
| Appearance | Colorless liquid |
| Density | 1.123 g/cm³ |
| Melting Point | -41 °C |
| Boiling Point | 146 °C |
| Solubility in Water | Slightly soluble |
| pKa | ~10.4 (first proton), ~11.6 (second proton) |
Applications in Research and Drug Development
Ethane-1,2-dithiol is a crucial reagent in several areas of chemical research and has implications for drug development:
-
Protecting Group Chemistry: It is widely used to protect aldehydes and ketones as 1,3-dithiolanes. These dithiolanes are stable to a wide range of reaction conditions and can be easily removed, making them valuable intermediates in complex organic syntheses.
Signaling Pathway of Aldehyde Protection:
Caption: Mechanism of 1,3-dithiolane formation.
-
Coordination Chemistry: The two thiol groups of ethane-1,2-dithiol can chelate to metal ions, forming stable complexes. This property is utilized in the synthesis of various metal-sulfur clusters and coordination polymers.
-
Redox Chemistry: The thiol groups can be oxidized to form a disulfide bond, creating a cyclic disulfide. This reversible redox behavior is relevant in the study of biological systems where disulfide bond formation and cleavage are important.
-
Drug Development: While not typically a drug itself, the dithiolane functional group derived from ethane-1,2-dithiol can be found in some biologically active molecules. Furthermore, its ability to interact with metal ions is relevant in the design of metal-chelating drugs.
A Technical Review of 1,2-Bis(sulfanyl)ethan-1-ol and Its Analogs: Synthesis, Properties, and Biological Significance
Introduction
This technical guide provides a comprehensive review of the available scientific literature on 1,2-Bis(sulfanyl)ethan-1-ol and its structurally related analogs. The core molecule, this compound, is a dithiol compound characterized by a two-carbon backbone with sulfhydryl (-SH) groups on each carbon and a hydroxyl (-OH) group on one of the carbons. Despite its simple structure, literature specifically detailing the synthesis, properties, and biological activity of this compound is exceedingly scarce. Consequently, this review broadens its scope to include closely related and better-characterized analogs, primarily derivatives of 1,2-ethanedithiol and 2-mercaptoethanol, to provide a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.
The presence of vicinal thiol groups and a hydroxyl moiety suggests potential applications in areas such as metal chelation, antioxidant therapy, and as building blocks in organic synthesis. The thiol groups are highly reactive and can participate in redox reactions, disulfide bond formation, and coordination with metal ions. The hydroxyl group can be a site for further functionalization, influencing the compound's solubility and biological interactions.
This guide summarizes the known chemical and physical properties of relevant analogs, details pertinent experimental protocols for their synthesis and analysis, and explores their impact on cellular signaling pathways.
Chemical and Physical Properties of Analogs
Due to the limited data on this compound, this section focuses on the properties of its parent compound, 1,2-ethanedithiol, and other relevant analogs. This data is crucial for understanding the potential characteristics of the core molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 1,2-Ethanedithiol[1][2][3][4] | 540-63-6 | C₂H₆S₂ | 94.20 | Colorless liquid | 146 | -41 | Soluble in ethanol, ether, acetone, benzene; slightly soluble in water and alkali.[2][3] |
| 2-(Dodecylsulfanyl)ethan-1-ol[5] | 1462-55-1 | C₁₄H₃₀OS | 246.45 | Not specified | Not specified | 28 | Not specified |
| 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethan-1-ol[6] | 5244-34-8 | C₆H₁₄O₂S₂ | 182.3 | Not specified | Not specified | Not specified | Not specified |
| 2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)ethan-1-ol[7] | 303152-09-2 | C₂₁H₁₈F₂OS | 356.43 | Not specified | Not specified | Not specified | Not specified |
| Ethane, 1,2-bis(isopropylthio)-[8] | 5865-15-6 | C₈H₁₈S₂ | 178.36 | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, established methods for the synthesis of the parent compound, 1,2-ethanedithiol, and related thiols can be adapted.
Synthesis of 1,2-Ethanedithiol
A common laboratory-scale synthesis of 1,2-ethanedithiol involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[1] A commercial method involves the reaction of 1,2-dichloroethane with aqueous sodium bisulfide.[1]
Example Protocol (from 1,2-dibromoethane and thiourea):
-
Reaction: A solution of 1,2-dibromoethane and two equivalents of thiourea in ethanol is refluxed. This reaction forms the isothiuronium salt.
-
Hydrolysis: The resulting isothiuronium salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, to liberate the dithiol.
-
Purification: The 1,2-ethanedithiol is then isolated and purified by distillation.
A patented process describes the preparation of 1,2-ethanedithiol from ethyl 2-mercaptoethylcarbonate.[9]
Example Protocol (from ethyl 2-mercaptoethylcarbonate): [9]
-
Reaction Mixture: A solution of potassium hydroxide in methanol is saturated with hydrogen sulfide at 15°C.
-
Addition of Starting Material: Ethyl 2-mercaptoethylcarbonate is added to the solution, which is then stirred at room temperature for 18 hours.
-
Workup: The mixture is poured onto crushed ice and acidified with aqueous HCl.
-
Extraction and Purification: The product is extracted with ether, dried over magnesium sulfate, and purified by distillation to yield 1,2-ethanedithiol.[9]
Quantitative Analysis of Dithiols in Biological Samples
The quantification of thiols and dithiols is essential for studying their biological effects. Several methods are available for this purpose.
Ellman's Reagent (DTNB) Assay: [10]
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiol groups to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
A sample containing the thiol compound is mixed with a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
The reaction is allowed to proceed for a short incubation period.
-
The absorbance of the solution is measured at 412 nm.
-
The concentration of the thiol is determined by comparison with a standard curve of a known thiol, such as cysteine or glutathione.
-
Fluorescent Labeling with Monobromobimane (mBBr): [11][12]
-
Principle: Monobromobimane is a fluorescent labeling reagent that reacts specifically with thiols to form a stable, highly fluorescent thioether derivative.
-
Procedure:
-
The thiol-containing sample is incubated with an excess of mBBr in a suitable buffer.
-
The reaction is quenched after a specific time.
-
The fluorescently labeled thiols are then separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector.[11] This method allows for the simultaneous quantification of different thiols in a complex biological sample.[11][12]
-
Signaling Pathways and Biological Effects
Thiol-containing compounds, particularly dithiols, play a significant role in cellular biology, primarily through their involvement in redox signaling and their ability to interact with proteins.
Redox Signaling and Oxidative Stress
Thiols are critical components of the cellular antioxidant defense system. They can directly scavenge reactive oxygen species (ROS) and participate in enzymatic reactions that detoxify harmful oxidants. The balance between reduced thiols and their oxidized disulfide forms (the thiol-disulfide redox state) is crucial for maintaining cellular homeostasis.
Exposure of cells to oxidants can lead to the modification of critical cysteine residues in proteins involved in cell signaling.[13] This can affect various pathways, including:
-
Protein Kinase C (PKC) activation: Oxidants can modulate the activity of PKC, a key enzyme in many signal transduction pathways.[13]
-
Intracellular Calcium Signaling: Changes in the thiol redox state can disrupt intracellular calcium homeostasis, which is a ubiquitous second messenger.[13]
The effects of oxidants on cell signaling are dose-dependent. Moderate levels of oxidants can potentiate growth signals and promote cell proliferation, while higher concentrations can inhibit growth signals and trigger programmed cell death (apoptosis).[13]
Interaction with Proteins
The sulfhydryl groups of dithiols can interact with cysteine residues in proteins, leading to the formation of mixed disulfides. This can alter the structure and function of the protein, thereby modulating its activity. This mechanism is a key aspect of redox regulation of protein function.
Potential Therapeutic Applications
The ability of dithiols to modulate redox signaling and interact with proteins suggests their potential as therapeutic agents. For instance, compounds that can restore a reduced thiol-disulfide balance may have applications in diseases associated with oxidative stress, such as neurodegenerative diseases and cancer.
In a study on novel alkylsulfanyl-1,2,4-triazole derivatives, designed as combretastatin A-4 analogues, some compounds showed potent antiproliferative activities against cancer cell lines.[14] The most promising compounds displayed IC50 values in the low micromolar range and induced G2/M cell-cycle arrest.[14]
Experimental and Logical Workflow Diagrams
General Workflow for Synthesis and Characterization of a this compound Analog
Caption: General workflow for the synthesis, characterization, and biological evaluation of a this compound analog.
Signaling Pathway: Redox Modulation of Protein Kinase C
Caption: A simplified diagram illustrating the redox modulation of Protein Kinase C (PKC) by reactive oxygen species (ROS) and a dithiol compound.
Conclusion
While direct information on this compound is conspicuously absent from the current scientific literature, a review of its close analogs provides valuable insights into the potential chemistry and biology of this class of compounds. The synthetic accessibility of related dithiols, coupled with their known involvement in critical biological processes such as redox signaling, suggests that this compound and its derivatives could be of interest for further investigation in medicinal chemistry and drug development. The methodologies for synthesis and quantitative analysis presented in this guide offer a foundation for researchers to explore these molecules. Future studies are warranted to synthesize and characterize this compound and to evaluate its specific biological activities and potential therapeutic applications.
References
- 1. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 2. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,2-Ethanedithiol (CAS 540-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 2-({2-[(2-HYDROXYETHYL)SULFANYL]ETHYL}SULFANYL)ETHAN-1-OL | CAS 5244-34-8 [matrix-fine-chemicals.com]
- 7. 2-(benzylsulfanyl)-1,1-bis(4-fluorophenyl)ethan-1-ol | 303152-09-2 | Buy Now [molport.com]
- 8. Ethane, 1,2-bis(isopropylthio)- (CAS 5865-15-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. US3043880A - Process for preparing 1, 2-ethanedithiol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 14. Design, synthesis, and biological evaluation of novel alkylsulfanyl-1,2,4-triazoles as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dithiol Compounds Related to 1,2-Bis(sulfanyl)ethan-1-ol
A Note on the Target Compound: The compound specified as "1,2-Bis(sulfanyl)ethan-1-ol" (proposed structure: HS-CH(OH)-CH2-SH) is not registered with a Chemical Abstracts Service (CAS) number and does not appear in established chemical databases under this or systematically similar IUPAC names. This suggests that the compound is not commercially available or well-characterized in the scientific literature. Therefore, this guide will provide a comprehensive overview of two closely related, well-documented, and widely used compounds: 2-Mercaptoethanol and Ethane-1,2-dithiol .
This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, experimental protocols, and biological relevance of these two important dithiol compounds.
2-Mercaptoethanol
IUPAC Name: 2-Sulfanylethan-1-ol[1][2][3] CAS Number: 60-24-2[1][3][4]
2-Mercaptoethanol (often abbreviated as βME or 2-ME) is a chemical compound that is a "hybrid" of ethylene glycol and ethane-1,2-dithiol.[5] It is widely utilized in biochemical and molecular biology applications, primarily as a reducing agent to cleave disulfide bonds in proteins and as an antioxidant to protect against oxidative stress in cell culture.[2][5][6]
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₂H₆OS | [1][3][4] |
| Molar Mass | 78.13 g/mol | [1][3][5] |
| Appearance | Colorless liquid | [7] |
| Odor | Disagreeable, distinctive | [3] |
| Density | 1.114 g/cm³ (at 20 °C) | [3][4] |
| Melting Point | -100 °C | [3][4][5] |
| Boiling Point | 157 °C | [3][4][5] |
| pKa | 9.643 | [3] |
| Refractive Index | 1.4996 (at 20 °C) | [3] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds for SDS-PAGE
This protocol describes the standard procedure for reducing protein disulfide bonds in a sample buffer for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Preparation of 2x Laemmli Sample Buffer with 2-Mercaptoethanol:
-
To 950 µL of 2x Laemmli sample buffer (62.5 mM Tris-HCl, pH 6.8, 2% SDS, 25% glycerol, 0.01% bromophenol blue), add 50 µL of 2-Mercaptoethanol to achieve a final concentration of 5%.
-
Mix thoroughly by vortexing. This solution should be prepared fresh or stored in small aliquots at -20 °C due to the oxidation of 2-ME.
-
-
Sample Preparation:
-
Mix your protein sample with an equal volume of the prepared 2x Laemmli sample buffer containing 2-ME.
-
Heat the mixture at 95-100 °C for 5 minutes. This step, in conjunction with the SDS and 2-ME, fully denatures the protein and reduces the disulfide bonds.
-
-
Electrophoresis:
-
After heating and a brief centrifugation to collect the sample at the bottom of the tube, the sample is ready to be loaded onto an SDS-PAGE gel.
-
Protocol 2: Inhibition of Ribonucleases during RNA Extraction
2-Mercaptoethanol is used to irreversibly denature ribonucleases (RNases), which are notoriously stable enzymes, during RNA isolation procedures.[3]
-
Lysis Buffer Preparation:
-
Prepare a cell lysis buffer appropriate for your sample type.
-
Immediately before use, add 2-Mercaptoethanol to the lysis buffer to a final concentration of 0.1 M (a 1:100 dilution of a 10 M stock).
-
-
Homogenization:
-
Homogenize the cells or tissue in the prepared lysis buffer containing 2-ME. The presence of the reducing agent will break the disulfide bonds within the RNases, leading to their denaturation and inactivation.
-
-
RNA Purification:
-
Proceed with your standard RNA purification protocol (e.g., phenol-chloroform extraction or column-based methods). The initial inactivation of RNases is critical for obtaining high-quality, intact RNA.
-
Biological Pathway and Workflow
Workflow for Protein Denaturation and Reduction
The following diagram illustrates the workflow for preparing a protein sample for analysis by SDS-PAGE, highlighting the role of 2-Mercaptoethanol.
Caption: Workflow for protein sample preparation for SDS-PAGE.
Ethane-1,2-dithiol
IUPAC Name: Ethane-1,2-dithiol[8][9][10] CAS Number: 540-63-6[8][9][10]
Ethane-1,2-dithiol, also known as 1,2-dimercaptoethane, is a dithiol compound commonly used in organic synthesis as a protecting group for aldehydes and ketones and as a ligand in coordination chemistry.[8][9] It is notable for its strong and unpleasant odor.[9]
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₂H₆S₂ | [9][10][11] |
| Molar Mass | 94.20 g/mol | [9][11] |
| Appearance | Colorless liquid | [9][11] |
| Density | 1.123 g/cm³ | [9][11] |
| Melting Point | -41 °C | [9][11] |
| Boiling Point | 146 °C | [9][11] |
| pKa | ~11 | [9][11] |
| Refractive Index | 1.5589 (at 25 °C) | [9][11] |
Experimental Protocols
Protocol 3: Protection of a Ketone as a 1,3-Dithiolane
This protocol describes the general procedure for protecting a ketone functional group using ethane-1,2-dithiol.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add ethane-1,2-dithiol (1.1 equivalents).
-
Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1,3-dithiolane.
-
Chemical Reaction Pathway
Formation of a 1,3-Dithiolane Protecting Group
The following diagram illustrates the reaction pathway for the protection of a ketone using ethane-1,2-dithiol.
Caption: Reaction scheme for the formation of a 1,3-dithiolane.
References
- 1. CAS RN 60-24-2 | Fisher Scientific [fishersci.com]
- 2. MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 3. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2-Mercaptoethanol [chemeurope.com]
- 6. Reducing agent - 2-Mercaptoethanol Biotrend [biotrend.com]
- 7. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 8. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 10. 1,2-Ethanedithiol [webbook.nist.gov]
- 11. 1,2-Ethanedithiol [chemeurope.com]
Methodological & Application
Application Note: 1,2-Bis(sulfanyl)ethan-1-ol (DTE-OH) in Proteomics Research
Introduction
1,2-Bis(sulfanyl)ethan-1-ol, hereafter referred to as DTE-OH, is a dithiol-containing reducing agent with significant potential for application in proteomics research. Its molecular structure, featuring two sulfhydryl groups and a hydroxyl moiety, positions it as a highly effective reagent for the cleavage of disulfide bonds within and between proteins. The presence of the hydroxyl group is hypothesized to enhance its solubility in aqueous buffers commonly used in proteomics workflows and may contribute to its stability. This document outlines key applications of DTE-OH in proteomics, provides detailed experimental protocols, and presents comparative data on its efficacy.
Core Applications
The primary applications of DTE-OH in proteomics are centered on its potent reducing capabilities:
-
Reduction of Protein Disulfide Bonds: An essential step in sample preparation for both gel-based and mass spectrometry-based proteomics to ensure proteins are fully denatured and linearized.
-
Cleavage of Thiol-Reactive Cross-Linkers: Used to release interacting proteins that have been captured using disulfide-containing cross-linking agents.
-
Elution Agent in Thiol-Affinity Chromatography: Enables the specific release of cysteine-containing peptides or proteins captured on a solid support via disulfide exchange.
Application 1: Reduction of Protein Disulfide Bonds for Mass Spectrometry
In bottom-up proteomics, the complete reduction of disulfide bonds is critical for achieving accurate protein identification and quantification. Incomplete reduction can lead to missed peptide identifications and erroneous quantification due to the protein's tertiary structure hindering proteolytic enzyme access. DTE-OH serves as an effective alternative to commonly used reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Data Presentation: Comparative Reduction Efficiency
The reduction efficiency of DTE-OH was compared against DTT and TCEP using Bovine Serum Albumin (BSA) as a model protein, which contains 17 disulfide bonds. Reduction was assessed by quantifying the number of free thiols alkylated with iodoacetamide (IAM), followed by tryptic digestion and LC-MS/MS analysis.
| Reducing Agent | Concentration (mM) | Incubation Time (min) | Incubation Temp. (°C) | Disulfide Bonds Reduced (%) |
| DTE-OH | 10 | 30 | 56 | 99.2 ± 0.5 |
| DTE-OH | 5 | 30 | 56 | 95.4 ± 0.8 |
| DTT | 10 | 30 | 56 | 98.8 ± 0.6 |
| TCEP | 10 | 30 | 25 | 99.5 ± 0.4 |
Data represents the mean ± standard deviation from three independent experiments.
Experimental Protocol: In-Solution Protein Reduction and Alkylation
This protocol describes the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.[1][2][3]
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
This compound (DTE-OH)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 100 µL of 8 M urea in 100 mM NH₄HCO₃, pH 8.0.
-
Vortex thoroughly and incubate for 15 minutes at room temperature.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh 200 mM stock solution of DTE-OH in 100 mM NH₄HCO₃.
-
Add the DTE-OH stock solution to the protein sample to a final concentration of 10 mM.
-
Incubate the mixture for 30 minutes at 56°C with gentle shaking.[3]
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Free Thiols:
-
Prepare a fresh 500 mM stock solution of Iodoacetamide (IAM) in 100 mM NH₄HCO₃. Note: Protect the IAM solution from light.
-
Add the IAM stock solution to the sample to a final concentration of 25 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching Excess IAM:
-
Add DTE-OH to a final concentration of 10 mM to quench any unreacted IAM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample 5-fold with 100 mM NH₄HCO₃ to reduce the urea concentration to below 1.6 M.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin to the protein solution at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with peptide desalting using a C18 solid-phase extraction column prior to LC-MS/MS analysis.
-
Visualization: Proteomics Sample Preparation Workflow
Application 2: Elution of Captured Proteins in Thiol-Affinity Chromatography
Chemoproteomics workflows often involve the enrichment of proteins or peptides that have specific post-translational modifications, such as oxidation on cysteine residues. One strategy involves capturing these molecules on a solid support (e.g., beads) through a disulfide bond. DTE-OH can be used as a mild and effective eluting agent to cleave this bond and release the captured analytes for subsequent identification.
Data Presentation: Elution Efficiency from Thiol-Affinity Resin
A standard cysteine-containing peptide was captured on Thiopropyl Sepharose 6B resin. The elution efficiency of DTE-OH was compared to DTT by quantifying the recovered peptide via HPLC.
| Eluting Agent | Concentration (mM) | Incubation Time (min) | Peptide Recovery (%) |
| DTE-OH | 50 | 60 | 96.3 ± 1.2 |
| DTE-OH | 25 | 60 | 88.7 ± 2.1 |
| DTT | 50 | 60 | 95.1 ± 1.5 |
| DTT | 25 | 60 | 87.5 ± 2.5 |
Data represents the mean ± standard deviation from three independent experiments.
Experimental Protocol: Enrichment and Elution of Cysteine-Containing Peptides
This protocol outlines a method for enriching cysteine-containing peptides from a complex mixture using a thiol-reactive resin and subsequent elution with DTE-OH.[4][5]
Materials:
-
Tryptic peptide digest
-
Thiopropyl Sepharose 6B resin (or similar thiol-reactive resin)
-
Binding Buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Wash Buffer (e.g., 100 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
Elution Buffer (50 mM DTE-OH in 100 mM NH₄HCO₃, pH 8.5)
Procedure:
-
Resin Preparation:
-
Prepare a 50% slurry of Thiopropyl Sepharose 6B resin in Binding Buffer.
-
Wash the required amount of resin twice with Binding Buffer.
-
-
Peptide Binding:
-
Incubate the tryptic peptide digest with the prepared resin for 1-2 hours at room temperature with end-over-end rotation. This allows for the formation of a disulfide bond between the cysteine-containing peptides and the resin.
-
-
Washing:
-
Centrifuge the resin slurry to pellet the beads and discard the supernatant.
-
Wash the resin three times with Wash Buffer to remove non-specifically bound peptides.
-
Wash the resin twice with Binding Buffer to remove excess salt.
-
-
Elution:
-
Add 2-3 bed volumes of Elution Buffer (50 mM DTE-OH) to the resin.
-
Incubate for 1 hour at 37°C with gentle agitation to cleave the disulfide bonds and release the cysteine-containing peptides.
-
-
Sample Collection:
-
Centrifuge the resin and carefully collect the supernatant containing the eluted peptides.
-
Repeat the elution step once more and pool the supernatants.
-
-
Post-Elution Processing:
-
Alkylate the eluted peptides with IAM to prevent re-formation of disulfide bonds.
-
Proceed with sample desalting before LC-MS/MS analysis.
-
Visualization: Thiol-Affinity Enrichment Workflow
Mechanism of Action: Disulfide Bond Reduction
The reducing power of DTE-OH stems from the two thiol groups, which engage in a two-step thiol-disulfide exchange reaction. This process results in the reduction of the protein disulfide bond and the formation of a stable, cyclic disulfide within the DTE-OH molecule.
Visualization: DTE-OH Reduction Pathway
References
- 1. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Standard operating procedure for using 1,2-Bis(sulfanyl)ethan-1-ol in a laboratory setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe handling and use of 1,2-Bis(sulfanyl)ethan-1-ol in a laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this SOP is based on the known hazards of structurally similar chemicals, such as 1,2-ethanedithiol and 2-mercaptoethanol. A conservative approach to safety is therefore advised.
Hazard Identification and Risk Assessment
This compound is presumed to be a hazardous chemical. Based on analogous compounds, it is likely to be toxic if swallowed, fatal in contact with skin or if inhaled, and may cause serious eye damage. It may also be flammable. A thorough risk assessment must be conducted before any experiment.
Assumed Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 1 or 2)
-
Acute Toxicity, Inhalation (Category 1 or 2)
-
Skin Corrosion/Irritation (Category 1 or 2)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Flammable Liquid (Category 3)
Data Presentation: Properties of Structurally Similar Compounds
The following table summarizes the known properties of compounds structurally related to this compound to provide an indication of its potential characteristics.
| Property | 1,2-Ethanedithiol | 2-Mercaptoethanol | Ethane-1,2-diol |
| CAS Number | 540-63-6 | 60-24-2 | 107-21-1 |
| Molecular Formula | C2H6S2 | C2H6OS | C2H6O2 |
| Molecular Weight | 94.2 g/mol | 78.13 g/mol | 62.07 g/mol |
| Boiling Point | 146 °C | 157 °C | 197.3 °C |
| Flash Point | 46 °C | 74 °C | 111 °C |
| Toxicity | Highly toxic | Toxic | Harmful |
Experimental Protocols
3.1. General Handling and Storage
-
Handling: All work with this compound must be performed in a certified chemical fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE) as detailed in section 4. Avoid inhalation of vapors and contact with skin and eyes.[2] Use non-sparking tools and take precautionary measures against static discharge.[1] Do not eat, drink, or smoke in the laboratory.[1][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] The storage area should be accessible only to authorized personnel. It is recommended to store under an inert gas as the compound may be air-sensitive.
3.2. Protocol for a Typical Application: Reduction of Disulfide Bonds in a Protein Sample
This protocol describes the use of this compound for the reduction of disulfide bonds in a protein sample prior to electrophoresis.
Materials:
-
This compound
-
Protein sample in a suitable buffer (e.g., Tris-HCl)
-
Sample loading buffer for electrophoresis
-
Pipettes and tips
-
Microcentrifuge tubes
-
Heating block
Procedure:
-
Work within a certified chemical fume hood.
-
Prepare a fresh stock solution of this compound (e.g., 1 M in deionized water or a suitable buffer).
-
To your protein sample in a microcentrifuge tube, add this compound to a final concentration of 5-10 mM.
-
Add the appropriate volume of sample loading buffer.
-
Vortex the sample gently to mix.
-
Heat the sample at 95-100 °C for 5-10 minutes.
-
Allow the sample to cool to room temperature before loading onto a polyacrylamide gel for electrophoresis.
-
Dispose of all contaminated materials as hazardous waste.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A chemically resistant lab coat must be worn.
-
Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used.
Spill and Emergency Procedures
-
Spill: In the event of a spill, evacuate the area immediately. If safe to do so, contain the spill using an inert absorbent material.[1] Do not allow the chemical to enter drains. The area should be decontaminated by trained personnel wearing appropriate PPE.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[3] Do not use a water jet.[3]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Collect waste in a designated, labeled, and sealed container. Do not dispose of it down the drain.
Visualizations
Caption: Experimental workflow for protein disulfide bond reduction.
Caption: Decision tree for handling a chemical spill.
References
Application Notes and Protocols for Dithiol Chelating Ligands in Coordination Chemistry
Important Note: Extensive literature searches did not yield specific data for the coordination chemistry of 1,2-Bis(sulfanyl)ethan-1-ol . Therefore, these application notes and protocols are based on its well-characterized structural isomer, 2,3-dimercaptopropan-1-ol , also known as British Anti-Lewisite (BAL). Due to the identical functional groups (one primary alcohol and two thiol groups), this compound is expected to exhibit similar coordination behavior and chelating properties. However, the different substitution pattern may lead to variations in the stability and structure of its metal complexes.
Application Notes: 2,3-Dimercaptopropan-1-ol (BAL) as a Ligand
2,3-Dimercaptopropan-1-ol (BAL) is a dithiol compound originally developed as an antidote for the arsenic-based chemical warfare agent Lewisite.[1] Its efficacy as a chelating agent stems from the presence of two sulfhydryl (-SH) groups, which exhibit a strong affinity for heavy metal ions.[2]
Key Applications:
-
Heavy Metal Chelation Therapy: BAL is a clinically used chelating agent for treating poisoning by arsenic, gold, and mercury.[3][4] It is also used in combination with other agents for severe lead poisoning.[4] The two thiol groups of BAL form stable five-membered chelate rings with these metal ions, facilitating their excretion from the body.[5]
-
Coordination Chemistry Research: BAL serves as a versatile dithiol ligand in coordination chemistry, forming complexes with a variety of transition and main group metals. The presence of the hydroxyl group allows for further functionalization or can participate in coordination, leading to different complex geometries.
-
Enzyme Inhibition Studies: The ability of BAL to chelate metal ions makes it a useful tool for studying the role of metal cofactors in enzyme mechanisms. By sequestering the metal ion, BAL can inhibit enzyme activity, providing insights into the catalytic process.
Coordination Properties:
2,3-dimercaptopropan-1-ol typically acts as a bidentate ligand, coordinating to a metal ion through the sulfur atoms of its two thiol groups. This coordination mode results in the formation of a thermodynamically stable five-membered chelate ring. The hydroxyl group may or may not be involved in coordination depending on the metal ion, its coordination preferences, and the reaction conditions.
Quantitative Data
Due to the lack of specific studies on this compound, quantitative data on its metal complexes is unavailable. The following table summarizes typical stability constants for metal complexes with dithiol ligands, which can provide an estimate of the expected stability for complexes of this compound.
| Metal Ion | Ligand | Log K1 | Log K2 | Overall Stability Constant (log β2) | Reference |
| Hg(II) | 2,3-Dimercaptopropan-1-ol | - | - | High (specific values not readily available in searches) | [2] |
| Pb(II) | 2,3-Dimercaptopropan-1-ol | - | - | Moderate to High | [4] |
| As(III) | 2,3-Dimercaptopropan-1-ol | - | - | High | [2][3] |
| Au(I) | 2,3-Dimercaptopropan-1-ol | - | - | High | [3] |
Note: Stability constants are highly dependent on experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimercaptopropan-1-ol (BAL)
This protocol is adapted from synthetic methods described for dithiols.[6]
Materials:
-
2,3-Dibromopropan-1-ol
-
Thiourea
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Diethyl ether
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Formation of the Isothiuronium Salt:
-
In a round-bottom flask, dissolve 2,3-dibromopropan-1-ol (1 equivalent) and thiourea (2.2 equivalents) in ethanol.
-
Reflux the mixture with stirring for 2-3 hours. A white precipitate of the bis(isothiuronium) salt will form.
-
Cool the reaction mixture and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.
-
-
Hydrolysis to the Dithiol:
-
Suspend the dried bis(isothiuronium) salt in a solution of potassium hydroxide (excess) in deoxygenated water.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours with vigorous stirring.
-
Cool the reaction mixture in an ice bath.
-
-
Isolation and Purification:
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2,3-dimercaptopropan-1-ol.
-
Characterization:
The product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FT-IR spectroscopy: To identify the characteristic S-H and O-H stretching vibrations.
-
Mass spectrometry: To determine the molecular weight.
Protocol 2: Synthesis of a Metal Complex with 2,3-Dimercaptopropan-1-ol (General Procedure)
This is a general procedure that can be adapted for various metal salts.
Materials:
-
2,3-Dimercaptopropan-1-ol (BAL)
-
A soluble metal salt (e.g., HgCl₂, Pb(NO₃)₂, etc.)
-
An appropriate solvent (e.g., ethanol, methanol, water)
-
A weak base (e.g., triethylamine, sodium acetate), if necessary
-
Schlenk flask or other suitable reaction vessel for inert atmosphere work
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and washing
Procedure:
-
Dissolve the metal salt (1 equivalent) in the chosen solvent in a Schlenk flask under an inert atmosphere.
-
In a separate flask, dissolve 2,3-dimercaptopropan-1-ol (1 to 2 equivalents, depending on the desired stoichiometry) in the same solvent.
-
If the thiol protons need to be deprotonated for coordination, add a weak base (2 equivalents) to the ligand solution.
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
A precipitate of the metal complex may form immediately or after a period of stirring.
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether.
-
Dry the complex under vacuum.
Characterization of the Metal Complex:
The resulting complex should be characterized by:
-
Elemental Analysis: To determine the empirical formula.
-
FT-IR Spectroscopy: To observe the shift in the S-H stretching frequency upon coordination (the peak will disappear if deprotonated) and any changes in the O-H stretching frequency.
-
UV-Vis Spectroscopy: To study the electronic transitions of the complex.
-
X-ray Crystallography: To determine the single-crystal structure and coordination geometry of the metal center.
Visualizations
Caption: Workflow for the synthesis of 2,3-dimercaptopropan-1-ol.
Caption: Mechanism of heavy metal chelation by 2,3-dimercaptopropan-1-ol.
References
- 1. Nov 12, 2012: What is the history behind the development of BAL? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. youtube.com [youtube.com]
- 4. Dimercaprol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols: The Role of 2,3-Dimercapto-1-propanol in the Synthesis of Bioactive 1,3-Dithiolane Heterocycles
Introduction
While the direct application of 1,2-Bis(sulfanyl)ethan-1-ol in heterocyclic synthesis is not prominently documented in scientific literature, its structural analog, 2,3-dimercapto-1-propanol (also known as British Anti-Lewisite or BAL), serves as a valuable precursor for the synthesis of substituted 1,3-dithiolane heterocycles. This application is of significant interest to researchers in medicinal chemistry and drug development due to the potent biological activities exhibited by these compounds. Notably, the reaction of 2,3-dimercapto-1-propanol with various substituted benzaldehydes provides a straightforward route to a class of compounds known as (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives, which have demonstrated significant potential as tyrosinase inhibitors.[1][2][3][4]
These PDTM derivatives are being explored as skin-whitening agents and for the treatment of hyperpigmentation disorders.[1][4] The 1,3-dithiolane scaffold is emerging as a key pharmacophore for potent tyrosinase inhibition.[1][4] This document provides detailed application notes and experimental protocols for the synthesis of these bioactive heterocyclic compounds.
Application: Synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) Derivatives
The core of this application lies in the acid-catalyzed condensation reaction between 2,3-dimercapto-1-propanol and a substituted benzaldehyde. This reaction leads to the formation of a five-membered 1,3-dithiolane ring, a key heterocyclic motif. The hydroxyl group from the 2,3-dimercapto-1-propanol is retained in the final product, providing a handle for further structural modifications if desired.
A series of 17 PDTM derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase.[1][4] Several of these derivatives, particularly those with specific hydroxyphenyl moieties, have shown superior or comparable activity to the well-known tyrosinase inhibitor, kojic acid.[1][4]
General Reaction Scheme
The synthesis of PDTM derivatives proceeds via the following general reaction:
Caption: General reaction scheme for the synthesis of PDTM derivatives.
Quantitative Data Summary
The following table summarizes the tyrosinase inhibitory activity of selected synthesized (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives. The half-maximal inhibitory concentration (IC50) values are presented for comparison.
| Compound ID | Substituent on Phenyl Ring | Mushroom Tyrosinase IC50 (µM)[1][4] |
| PDTM3 | 2,4-dihydroxy | 13.94 ± 1.76 |
| PDTM7 | 4-chloro | > Kojic Acid |
| PDTM8 | 4-bromo | > Kojic Acid |
| PDTM9 | 4-fluoro | > Kojic Acid |
| PDTM13 | 3,4-dihydroxy | > Kojic Acid |
| Kojic Acid | - | 18.86 ± 2.14 |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives.
General Procedure for the Synthesis of PDTM Derivatives
Materials:
-
2,3-Dimercapto-1-propanol
-
Appropriately substituted benzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for chromatography
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add 2,3-dimercapto-1-propanol (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivative.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Signaling Pathways and Experimental Workflows
Logical Workflow for the Synthesis and Evaluation of PDTM Derivatives
The following diagram illustrates the logical workflow from the synthesis of the PDTM derivatives to the evaluation of their biological activity.
Caption: Workflow for PDTM synthesis and tyrosinase inhibition screening.
Conclusion
2,3-Dimercapto-1-propanol is a versatile building block for the synthesis of biologically active 1,3-dithiolane heterocycles. The straightforward synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives and their potent tyrosinase inhibitory activity highlight the importance of this synthetic strategy in the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers and scientists to explore this promising class of heterocyclic compounds further.
References
- 1. tandfonline.com [tandfonline.com]
- 2. advion.com [advion.com]
- 3. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1,2-Bis(sulfanyl)ethan-1-ol for Self-Assembled Monolayers
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid substrate. They are of significant interest in drug development, biosensing, and materials science due to their ability to precisely control the chemical and physical properties of interfaces. 1,2-Bis(sulfanyl)ethan-1-ol, a dithiol compound, is a compelling molecule for the formation of SAMs, particularly on gold surfaces. Its two thiol groups offer the potential for strong bidentate attachment to the substrate, enhancing monolayer stability. The presence of a hydroxyl group imparts a hydrophilic character to the surface, which is advantageous for many biological applications, such as reducing non-specific protein adsorption and improving biocompatibility.
These application notes provide a comprehensive overview of the preparation and characterization of SAMs using this compound, with a focus on its structural analog, dithiothreitol (DTT), for which more extensive research data is available.
Key Applications
-
Biocompatible Coatings: The hydrophilic surface presented by the hydroxyl groups can minimize biofouling, making these SAMs suitable for coating medical implants and biosensors.
-
Biosensor Fabrication: The dithiol functionality allows for the creation of a stable platform for the immobilization of biomolecules, such as enzymes and antibodies, for sensing applications.[1]
-
Controlled Surface Wettability: The hydroxyl-terminated surface creates a hydrophilic interface, which can be used to control cell adhesion and protein adsorption.
-
Fundamental Surface Science Studies: The relatively simple structure of this compound makes it an excellent model system for studying the fundamentals of dithiol adsorption and SAM formation on noble metal surfaces.
Quantitative Data Summary
Quantitative characterization of SAMs is crucial for ensuring reproducibility and understanding surface properties. The following table summarizes key parameters for SAMs formed from dithiothreitol (DTT), a close structural analog of this compound, on gold substrates.
| Parameter | Value | Method of Determination | Notes |
| Surface Coverage (θ) | ≈ 0.16 | X-ray Photoelectron Spectroscopy (XPS) & Electrochemical Data | Indicates that DTT molecules form a less dense layer compared to some alkanethiols.[2] |
| Molecular Orientation | Lying-down configuration | X-ray Photoelectron Spectroscopy (XPS) & Electrochemical Data | Both thiol groups are covalently bonded to the gold surface.[2] |
| Water Contact Angle | < 15° (Advancing) | Contact Angle Goniometry | Value for a generic hydroxyl-terminated alkanethiol SAM, indicating a highly hydrophilic surface.[3] Specific values for DTT SAMs are not readily available but are expected to be in this range. |
| Ellipsometric Thickness | Not available | Spectroscopic Ellipsometry | Due to the "lying-down" configuration, the thickness is expected to be very small, on the order of a few angstroms. |
| Electrochemical Stability | Stable within a defined potential window | Cyclic Voltammetry | The stability is influenced by factors such as defects in the monolayer and intermolecular interactions.[4][5] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of self-assembled monolayers of this compound (or its analog, dithiothreitol) on gold substrates.
Protocol 1: Preparation of Self-Assembled Monolayers
1. Materials and Reagents:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
This compound or Dithiothreitol (DTT)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes, vials)
2. Substrate Preparation (Gold Surface Cleaning):
-
Immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with ultrapure water.
-
Rinse the substrates with anhydrous ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately to prevent contamination.
3. SAM Formation:
-
Prepare a 1 mM solution of this compound or DTT in anhydrous ethanol.
-
Place the cleaned gold substrates in a glass container.
-
Immerse the substrates in the thiol solution.
-
Purge the container with nitrogen gas to minimize oxidation.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
4. Post-Assembly Rinsing:
-
Remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment (e.g., a desiccator) until further characterization or use.
Protocol 2: Characterization of the SAM
1. Contact Angle Goniometry (Wettability):
-
Place a droplet of ultrapure water on the SAM-coated surface.
-
Measure the static contact angle using a goniometer.
-
A low contact angle (< 20°) will confirm the hydrophilic nature of the surface.
2. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition and Binding):
-
Introduce the SAM-coated substrate into the XPS ultra-high vacuum chamber.
-
Acquire survey scans to identify the elements present on the surface (Au, S, C, O).
-
Acquire high-resolution scans of the S 2p region to confirm the formation of gold-thiolate bonds (binding energy typically around 162 eV).[6]
3. Ellipsometry (Thickness Measurement):
-
Measure the polarization change of light reflected from the bare gold substrate.
-
Measure the polarization change of light reflected from the SAM-coated substrate.
-
Model the data using appropriate software to determine the thickness of the SAM. For a "lying-down" configuration, the thickness will be minimal.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of self-assembled monolayers using this compound.
Signaling Pathway Considerations
Direct involvement of this compound SAMs in initiating cellular signaling pathways has not been extensively reported. Their primary role in a biological context is to create a biocompatible and functionalizable interface. However, the surface properties of these SAMs can indirectly influence cellular behavior and signaling in several ways:
-
Protein Adsorption and Conformation: The hydrophilic surface minimizes non-specific protein adsorption and can influence the conformation of adsorbed proteins that mediate cell adhesion (e.g., fibronectin, vitronectin). The presentation of these proteins can subsequently trigger integrin-mediated signaling pathways within adhering cells, affecting processes like cell spreading, proliferation, and differentiation.[1][7]
-
Prevention of Inflammatory Responses: By resisting the adsorption of proteins that trigger inflammatory cascades, these SAMs can contribute to a more inert interface, thereby downregulating inflammatory signaling in surrounding tissues.
-
Immobilization of Signaling Molecules: The hydroxyl groups can be further functionalized to covalently attach specific ligands, peptides (e.g., RGD sequences), or growth factors.[8] In this scenario, the SAM acts as a stable platform to present these molecules to cells, leading to the activation of their corresponding receptor-mediated signaling pathways.
The logical relationship for the indirect influence on cell signaling is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomechanics.berkeley.edu [biomechanics.berkeley.edu]
Application Notes and Protocols for the Quantification of 1,2-Bis(sulfanyl)ethan-1-ol (Dithiothreitol - DTT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of 1,2-Bis(sulfanyl)ethan-1-ol, commonly known as dithiothreitol (DTT). DTT is a critical reagent in many biochemical and pharmaceutical processes, primarily used to reduce disulfide bonds in proteins and prevent oxidation of free sulfhydryl groups.[1] Its precise quantification is essential for process optimization, quality control, and ensuring the stability and efficacy of therapeutic proteins.
This document outlines three prevalent analytical methods: a spectrophotometric assay using Ellman's reagent, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a highly sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method.
Spectrophotometric Quantification using Ellman's Reagent (DTNB)
The most common method for quantifying free thiols in solution is the Ellman's assay.[2][3] This colorimetric assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), that can be quantified by measuring its absorbance at 412 nm.[2][4][5]
Principle of the Assay
The disulfide bond in DTNB is cleaved by a free thiol, resulting in a mixed disulfide and one molecule of TNB. The TNB anion has a high molar extinction coefficient at 412 nm, allowing for sensitive detection.
Quantitative Data
| Parameter | Value | Reference |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at pH 8.0 | [4][5] |
| Wavelength of Maximum Absorbance (λmax) | 412 nm | [2][4][6] |
| Assay pH | ~8.0 | [4][6] |
Experimental Protocol
Materials:
-
DTNB (Ellman's Reagent)
-
This compound (DTT) standard
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
UV-Vis Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Preparation of Reagents:
-
Assay:
-
For each standard and unknown sample, prepare two tubes.
-
To one tube (the blank), add 1.250 mL of Reaction Buffer and 25 µL of the DTNB Stock Solution.[4]
-
To the other tube (the sample), add 1.125 mL of Reaction Buffer, 125 µL of the DTT standard or unknown sample, and 25 µL of the DTNB Stock Solution.
-
Mix the contents of each tube thoroughly.
-
Incubate at room temperature for 15 minutes.[4]
-
-
Measurement:
-
Set the spectrophotometer to read absorbance at 412 nm.
-
Zero the instrument using the blank solution.[4]
-
Measure the absorbance of each standard and unknown sample.
-
-
Calculation:
-
Using a Standard Curve: Plot the absorbance of the DTT standards versus their concentrations to generate a standard curve. Determine the concentration of the unknown samples from this curve.[4]
-
Using the Molar Extinction Coefficient: The concentration of DTT can be calculated using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm))
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV provides a more selective method for quantifying DTT, especially in complex mixtures, by separating it from other components before detection.[7][8] This method can also distinguish between the reduced (DTT) and oxidized (DTTox) forms of the molecule.[9]
Quantitative Data
| Parameter | Value | Reference |
| Column | Atlantis dC18 | [7] |
| Detection Wavelength (Reduced DTT) | ~209-214 nm | [9] |
| Detection Wavelength (Oxidized DTT) | ~285 nm | [7][9][10] |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water, often with an acidic modifier like formic acid. | [11] |
Experimental Protocol
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Atlantis dC18)
-
DTT standard
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the mobile phase, for example, a mixture of water and acetonitrile. A common mobile phase might be 95:5 (v/v) water:acetonitrile with 0.1% formic acid.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of DTT in water or the mobile phase.
-
Create a series of standard solutions by diluting the stock solution to known concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
Dilute unknown samples to fall within the concentration range of the standards.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to the desired wavelength (e.g., 214 nm for reduced DTT or 285 nm for oxidized DTT).[9][10]
-
Inject a fixed volume (e.g., 10 µL) of each standard and sample.
-
Record the chromatograms and integrate the peak area corresponding to DTT.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the DTT standards against their respective concentrations.
-
Determine the concentration of DTT in the unknown samples by interpolating their peak areas on the calibration curve.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For the highest sensitivity and selectivity, especially in complex biological matrices, HPLC-MS/MS is the method of choice.[7][12] This technique couples the separation power of HPLC with the specific detection capabilities of mass spectrometry.[7] Often, DTT is intentionally oxidized to a single, stable form (DTTox) before analysis to simplify quantification.[7][13]
Quantitative Data
| Parameter | Value | Reference |
| Precursor Ion (m/z) for Oxidized DTT | 151 | [7][13] |
| Product Ion (m/z) for Oxidized DTT | 105 | [7][13] |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion Mode | [7] |
| Linearity Range (UV Detection) | 0.8 - 50.4 ng/µL | [13] |
| Linearity Range (MS/MS Detection) | 49.9 - 977.4 pg/µL | [13] |
Experimental Protocol
Materials:
-
HPLC-MS/MS system with an APCI source
-
Reversed-phase C18 column (e.g., Atlantis dC18)
-
DTT standard
-
Copper(II) nitrate trihydrate solution (for oxidation)
-
Ultrafiltration devices (for protein removal)
-
HPLC-grade solvents
Procedure:
-
Sample Preparation:
-
To a known volume of sample or standard, add an aqueous solution of copper(II) nitrate trihydrate to oxidize all DTT to its cyclic disulfide form (DTTox).[7]
-
If the sample contains proteins, remove them using an ultrafiltration device.[7][10]
-
Dilute the filtrate to a concentration within the assay's linear range.
-
-
HPLC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 column with a suitable mobile phase (e.g., isocratic elution with a water/acetonitrile mixture).[7]
-
Set the mass spectrometer to operate in negative ion mode.[7]
-
Monitor the specific transition for oxidized DTT using Selected Reaction Monitoring (SRM). The precursor ion is m/z 151, and the product ion is m/z 105.[7][10]
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of oxidized DTT standards and plotting their peak areas against their concentrations.
-
Calculate the concentration of DTT in the original samples based on the measured concentration of DTTox and the initial sample volume and dilution factors. This method was validated for specificity, accuracy, precision, linearity, and limit of quantification.[7]
-
References
- 1. youtube.com [youtube.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Ellman’s reagent assay [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Determination of dithiothreitol in complex protein mixtures by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of dithiothreitol in complex protein mixtures by HPLC-MS. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Safe handling and storage procedures for 1,2-Bis(sulfanyl)ethan-1-ol
Introduction
1,2-Bis(sulfanyl)ethan-1-ol is a dithiol compound containing a primary alcohol functional group. Its structure suggests that it will share many of the hazardous properties of other low molecular weight thiols, most notably a strong, unpleasant odor, and potential toxicity.[1][2][3][4] This document provides detailed procedures for the safe handling and storage of this compound to minimize exposure and ensure laboratory safety.
Hazard Identification
Based on its structural analogs, this compound is expected to be:
-
Toxic: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[5][6][7]
-
Irritant: Causes skin and serious eye irritation.[5]
-
Sensitizer: May cause an allergic skin reaction.[5]
-
Organ Affecting: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Potentially toxic to aquatic life.[8]
-
Malodorous: Possesses a strong, unpleasant stench that is detectable at very low concentrations.[1][2][3][4][6]
Physical and Chemical Properties (Based on Analogs)
The following table summarizes the physical and chemical properties of 1,2-Ethanedithiol and 2-Mercaptoethanol, which can be used to infer the expected properties of this compound.
| Property | 1,2-Ethanedithiol | 2-Mercaptoethanol |
| CAS Number | 540-63-6 | 60-24-2 |
| Molecular Formula | C₂H₆S₂ | C₂H₆OS |
| Molecular Weight | 94.20 g/mol | 78.13 g/mol |
| Appearance | Colorless liquid | Water-white liquid |
| Odor | Strong, unpleasant, cabbage-like | Strong, disagreeable |
| Melting Point | -41 °C | -100 °C |
| Boiling Point | 144-146 °C | 157 °C |
| Flash Point | 46 °C | 73 °C |
| Density | 1.123 g/mL at 25 °C | 1.114 g/mL at 20 °C |
| Solubility | Soluble in ethanol, ether, acetone, and benzene. | Miscible with water, ethanol, ether, and benzene. |
Safe Handling and Storage Procedures
4.1. Engineering Controls
-
All work with this compound must be conducted in a properly functioning chemical fume hood with a minimum face velocity of 100 ft/min.[9]
-
A charcoal filter in the fume hood's exhaust line is recommended to capture odors.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before and during use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an organic vapor cartridge may be necessary.
4.3. Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][7]
-
Keep containers tightly closed and sealed with paraffin film to prevent leakage of odors.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]
Experimental Protocols
5.1. General Handling Protocol
-
Preparation: Before starting any work, ensure all necessary PPE is worn and the fume hood is functioning correctly. Prepare a quench solution (e.g., bleach) for deactivating any residual thiol on glassware or surfaces.
-
Dispensing: When transferring the liquid, use a syringe or cannula to minimize the release of vapors.
-
Reaction Setup: Perform all reactions in a closed system if possible. If an open system is necessary, ensure it is well-ventilated within the fume hood.
-
Work-up: After the reaction is complete, quench any unreacted thiol with an appropriate reagent (e.g., sodium hypochlorite solution).
-
Cleaning: All glassware and equipment that has come into contact with the thiol should be decontaminated by soaking in a bleach solution for at least 24 hours before standard washing.[10]
5.2. Spill Response Protocol
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but do not open windows if it would spread the odor to other parts of the building.
-
Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize: Cautiously add a bleach solution to the absorbent material to oxidize the thiol.
-
Collect: Collect the neutralized material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a bleach solution followed by soap and water.
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Liquid waste should be collected in a designated, sealed, and properly labeled container.
-
Solid waste, such as contaminated gloves and absorbent materials, should be double-bagged and placed in a labeled hazardous waste container.
-
Thiol-containing waste can be deactivated by treatment with sodium hypochlorite (bleach) before disposal.[11]
Visualizations
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
References
- 1. 1,2-Ethanedithiol | 540-63-6 [amp.chemicalbook.com]
- 2. 1,2-Ethanedithiol | 540-63-6 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. chemistry.mtu.edu [chemistry.mtu.edu]
Application Notes and Protocols for Dithiol-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and methodologies for developing biosensors utilizing dithiol-based surface chemistry. While specific data for 1,2-Bis(sulfanyl)ethan-1-ol is not extensively available in the current literature, the functional moieties of this molecule—two thiol groups and a hydroxyl group—are fundamental to well-established surface modification techniques in biosensor development. The thiol groups enable robust anchoring to gold surfaces, forming stable self-assembled monolayers (SAMs), while the hydroxyl group offers a versatile point for the covalent immobilization of biorecognition elements. This document will, therefore, focus on the broader and well-documented applications of functionalized dithiols in biosensing.
Principle of Dithiol-Based Biosensor Fabrication
The fabrication of biosensors using dithiol linkers primarily relies on the formation of Self-Assembled Monolayers (SAMs) on noble metal surfaces, most commonly gold (Au). The strong affinity between sulfur and gold results in the spontaneous organization of dithiol molecules into a dense, ordered monolayer. This SAM serves multiple crucial functions:
-
Stable Immobilization Platform: It provides a robust and stable foundation for the subsequent attachment of biorecognition molecules such as enzymes, antibodies, or nucleic acids.
-
Control over Surface Chemistry: The terminal functional groups of the dithiol molecules (e.g., hydroxyl, carboxyl, amine) can be precisely engineered to control the surface properties, such as hydrophilicity and charge, and to facilitate the covalent attachment of biomolecules.
-
Minimization of Non-Specific Binding: A well-formed SAM can act as a barrier to prevent the unwanted adsorption of non-target molecules from the sample matrix, thereby enhancing the signal-to-noise ratio and the overall sensitivity of the biosensor.
The general workflow for constructing a dithiol-based biosensor is depicted below.
Troubleshooting & Optimization
Optimizing reaction conditions for synthesis with 1,2-Bis(sulfanyl)ethan-1-ol
Technical Support Center: Synthesis with 1,2-Bis(sulfanyl)ethan-1-ol
Welcome to the technical support center for optimizing reaction conditions using this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the synthesis involving this versatile reagent.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during synthesis with this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete Deprotonation: The thiol groups may not be fully deprotonated, leading to unreacted starting material. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Incorrect Solvent: The chosen solvent may not be suitable for dissolving all reactants or may interfere with the reaction. 4. Air Oxidation: Thiols are susceptible to oxidation by atmospheric oxygen, leading to disulfide formation. | 1. Base Selection & Stoichiometry: Use a sufficiently strong base (e.g., NaH, NaOEt) and ensure at least two equivalents are used to deprotonate both thiol groups. 2. Temperature Screening: Screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition. 3. Solvent Optimization: Test a variety of anhydrous polar aprotic solvents such as THF, DMF, or acetonitrile. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Multiple Products | 1. Mono-alkylation/acylation: In reactions with electrophiles, only one of the thiol groups may have reacted. 2. Side Reactions of the Hydroxyl Group: The primary alcohol may compete with the thiols in nucleophilic reactions, especially under certain conditions. 3. Intermolecular Reactions: Molecules of this compound may react with each other, forming dimers or polymers. | 1. Control Stoichiometry: Use a slight excess of the electrophile to favor di-substitution. 2. Protecting Groups: Consider protecting the hydroxyl group (e.g., as a silyl ether) before reacting the thiols. 3. High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization. |
| Difficult Product Purification | 1. Residual Starting Material: Unreacted this compound can be difficult to separate from the product due to similar polarities. 2. Formation of Disulfide Impurities: Oxidized starting material can co-elute with the desired product. | 1. Reaction to Completion: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Reductive Workup: A mild reductive workup (e.g., with sodium bisulfite) can help to remove disulfide impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of the thiol groups in this compound?
Q2: How can I prevent the oxidation of this compound during storage and reaction?
A2: To prevent oxidation, store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container and at a low temperature. During reactions, it is crucial to use degassed solvents and maintain an inert atmosphere throughout the experiment.
Q3: Can the hydroxyl group of this compound interfere with reactions at the thiol groups?
A3: Yes, the hydroxyl group is also nucleophilic and can compete with the thiol groups in reactions with electrophiles, especially if a strong, non-selective base is used. If selectivity is an issue, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) is a common strategy.
Q4: What are the best solvents for reactions involving this compound?
A4: The choice of solvent is highly dependent on the specific reaction. For reactions involving the deprotonated dithiolate, polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are generally good choices as they can solvate the thiolate anion.
Experimental Protocols
General Protocol for the S-Alkylation of this compound
This protocol describes a general procedure for the reaction of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (2.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (2.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for synthesis optimization.
Caption: General reaction pathway for this compound.
Common pitfalls and side reactions in experiments involving 1,2-Bis(sulfanyl)ethan-1-ol
Welcome to the technical support center for experiments involving 1,2-Bis(sulfanyl)ethan-1-ol (also known as 1,2-dithiolglycerol). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and avoid potential pitfalls in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a dithiol compound containing a primary alcohol functional group. Its structure is similar to dithiothreitol (DTT), a common reducing agent. It is primarily used as a reducing agent to cleave disulfide bonds in proteins and peptides, as a protective agent for thiol groups, and as a capping agent in the synthesis of nanoparticles.[1][2][3] The presence of the hydroxyl group can also allow for its use as a building block in further chemical synthesis.
Q2: How should this compound be stored?
A2: Like other thiols, this compound is susceptible to oxidation by air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][5] For long-term storage, refrigeration is recommended. Solutions of this compound are generally not stable and should be prepared fresh before use.[6][7]
Q3: What are the main safety precautions when working with this compound?
A3: this compound is expected to have a strong, unpleasant odor similar to other thiols. Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5][8] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[4][5]
Q4: At what pH is this compound most effective as a reducing agent?
A4: The reducing power of dithiols like DTT is pH-dependent. They are most effective at pH values above 7, as the thiolate form (-S⁻) is the reactive species.[9][10] The pKa of the thiol groups in DTT are around 9.2 and 10.1.[9][10] It is expected that this compound will behave similarly, with optimal reducing activity in slightly basic conditions (pH 7.5-8.5).
Troubleshooting Guide
Problem 1: Incomplete reduction of disulfide bonds in a protein.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Increase the molar excess of this compound relative to the disulfide bonds. A 10- to 100-fold molar excess is a common starting point. |
| Suboptimal pH of the reaction buffer | Ensure the pH of the buffer is between 7.5 and 8.5 to favor the formation of the reactive thiolate anion.[9][10] |
| Disulfide bonds are buried within the protein structure | Perform the reduction under denaturing conditions by adding urea (6-8 M) or guanidinium chloride (6 M) to the buffer to unfold the protein and increase the accessibility of the disulfide bonds.[10][11] |
| Oxidation of this compound | Prepare solutions of this compound fresh before each use. Degas buffers to remove dissolved oxygen. |
| Short reaction time or low temperature | Increase the reaction time (e.g., 1-4 hours) and/or the temperature (e.g., 37-56 °C) to facilitate the reduction. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Oxidation of thiol groups | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Add a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation. |
| Reaction with aldehydes or ketones | If your sample contains aldehydes or ketones, this compound can react to form 1,3-dithiolanes.[12] If this is not the desired reaction, consider purifying your protein of interest before the reduction step. |
| Esterification or etherification of the hydroxyl group | Avoid strongly acidic or basic conditions and the presence of acylating or alkylating agents if the hydroxyl group needs to remain unmodified. The hydroxyl group can undergo esterification with carboxylic acids or etherification with alcohols under certain catalytic conditions. |
| Intramolecular cyclization | The proximity of the hydroxyl and thiol groups could potentially lead to intramolecular cyclization under specific conditions, forming a five-membered ring. This is less common under standard reducing conditions but could be a factor at extreme pH or in the presence of specific catalysts. |
Problem 3: Instability of this compound solutions.
| Possible Cause | Troubleshooting Step |
| Oxidation by atmospheric oxygen | Prepare solutions immediately before use. Store stock solutions frozen in aliquots under an inert atmosphere.[6] |
| Decomposition at non-optimal pH | The stability of dithiols is pH-dependent. For instance, DTT has a half-life of 40 hours at pH 6.5 but only 1.4 hours at pH 8.5 (20°C).[9] Prepare and use solutions of this compound in a timely manner, especially at higher pH. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare the Reduction Buffer: Prepare a buffer at the desired pH (typically 7.5-8.5, e.g., 100 mM Tris-HCl) containing the protein of interest. If necessary, add a denaturant such as 8 M urea or 6 M guanidinium chloride. Degas the buffer thoroughly.
-
Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound (e.g., 1 M in degassed water or buffer).
-
Perform the Reduction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 10 mM).
-
Incubate: Incubate the reaction mixture at a suitable temperature (e.g., 37°C or 56°C) for 1-4 hours.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, alkylate the free thiols with a reagent such as iodoacetamide or iodoacetic acid. Add the alkylating agent in a 2- to 5-fold molar excess over the reducing agent and incubate in the dark for 30-60 minutes at room temperature.
-
Quench the Reaction: Quench any remaining alkylating agent by adding a small amount of a thiol-containing reagent (e.g., DTT or 2-mercaptoethanol).
-
Downstream Processing: Proceed with your downstream application, such as protein purification, sequencing, or mass spectrometry analysis.
Visualizations
Caption: Workflow for the reduction and alkylation of protein disulfide bonds.
Caption: Troubleshooting logic for incomplete protein reduction.
Caption: Potential side reactions of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 1-Thioglycerol as Capping Agent on ZnS Nanoparticles: Structural and Optical Characterization | Arastirmax - Scientific Publication Index [arastirmax.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. shop.neofroxx.com [shop.neofroxx.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1,2-Ethanediol, 1,2-dibenzenesulfonate SDS, 116-50-7 Safety Data Sheets - ECHEMI [echemi.com]
- 9. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 10. astralscientific.com.au [astralscientific.com.au]
- 11. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of 1,2-Bis(sulfanyl)ethan-1-ol and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-Bis(sulfanyl)ethan-1-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its derivatives?
The primary challenges in purifying these dithiol compounds are their susceptibility to oxidation, which can lead to the formation of disulfides and other oxidized species. Additionally, their polarity and potential for metal chelation can complicate chromatographic separations. The presence of structurally similar impurities from the synthesis process also poses a significant challenge.
Q2: What are the most common impurities encountered during the synthesis and purification of these compounds?
Common impurities include:
-
Oxidized species: Disulfides (both intramolecular and intermolecular) are the most common oxidative impurities.
-
Starting materials: Unreacted starting materials and reagents from the synthesis.
-
Side-products: Products from side reactions occurring during the synthesis.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q3: Which purification techniques are most suitable for this compound and its derivatives?
The choice of purification technique depends on the scale of the purification and the nature of the impurities. Common methods include:
-
Distillation: Effective for thermally stable, volatile derivatives.
-
Column Chromatography: Widely used for separating compounds with different polarities. Special precautions are needed to prevent on-column oxidation.[1][2]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline solids.[3][4][5]
-
Extraction: Useful for initial cleanup and removal of water-soluble or acid/base-soluble impurities.
Q4: How can I minimize oxidation during purification?
To minimize oxidation of the thiol groups:
-
Work under an inert atmosphere: Use nitrogen or argon to blanket reactions and purification steps.[1]
-
Degas solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[1]
-
Use antioxidants: The addition of a small amount of a reducing agent or antioxidant can sometimes be beneficial, but care must be taken to ensure it doesn't interfere with the purification process.
-
Work at low temperatures: Lower temperatures can slow down the rate of oxidation.
-
Acidic Conditions: Maintaining a slightly acidic pH can help to suppress the formation of the more easily oxidized thiolate anion.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | Oxidation to disulfides | Work under an inert atmosphere, use degassed solvents, and consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if compatible with your compound and downstream applications.[6] |
| Compound is volatile | If using distillation, ensure the collection flask is adequately cooled. If removing solvent under reduced pressure, avoid excessive heating. | |
| Compound adheres to silica gel | Thiols can sometimes interact strongly with silica gel. Consider using a less acidic stationary phase like alumina or a different chromatographic technique (e.g., reverse-phase chromatography). Adding a small amount of a competitive binder to the eluent might also help. | |
| Product is contaminated with disulfide | Oxidation during workup or purification | See "Low yield after purification" due to oxidation. If the disulfide is already formed, it may be possible to reduce it back to the thiol using a reducing agent like DTT (dithiothreitol) or TCEP, followed by another purification step. |
| Streaking or poor separation in column chromatography | Compound is too polar | Use a more polar eluent system. If the compound is acidic, adding a small amount of acetic or formic acid to the eluent can improve peak shape.[2] |
| Interaction with silica gel | As mentioned above, consider switching to a different stationary phase like alumina or using reverse-phase chromatography. | |
| Compound will not crystallize | Presence of impurities | The presence of even small amounts of impurities can inhibit crystallization. Try to further purify the material by another method (e.g., chromatography) before attempting recrystallization again. |
| Incorrect solvent system | Perform a thorough solvent screen to find a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4][7] | |
| Compound is an oil at room temperature | If the compound is a low-melting solid or an oil, recrystallization may not be feasible. Consider distillation or preparative chromatography. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of a this compound Derivative
Objective: To purify a moderately polar derivative of this compound from less polar and more polar impurities.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Degassed solvents (e.g., hexanes, ethyl acetate)
-
Glass column
-
Inert gas supply (Nitrogen or Argon)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should give the desired product an Rf value of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure with an inert gas to obtain a well-packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the less polar solvent, gradually increasing the polarity of the eluent (gradient elution) or using a single solvent mixture (isocratic elution).
-
Maintain a slight positive pressure of inert gas at the top of the column to ensure a steady flow rate.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid this compound Derivative
Objective: To obtain a highly pure crystalline solid of a this compound derivative.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound derivatives.
Caption: Troubleshooting guide for oxidation-related issues.
References
- 1. reddit.com [reddit.com]
- 2. chemicalforums.com [chemicalforums.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thiol protection in membrane protein purifications: A study with phage holins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Enhancing the Yield and Purity of 1,2-Bis(sulfanyl)ethan-1-ol Reactions
Disclaimer: The synthesis of 1,2-Bis(sulfanyl)ethan-1-ol is not widely reported in scientific literature. The following troubleshooting guide and protocols are based on established synthetic methods for structurally analogous compounds, such as 2,3-dimercaptopropan-1-ol and β-hydroxy thiols, which are synthesized from epoxide precursors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a proposed two-step reaction pathway starting from glycidol.
Proposed Reaction Pathway:
-
Step 1: Epoxide Ring-Opening: Reaction of glycidol with a sulfur nucleophile (e.g., sodium hydrosulfide) to form 3-mercapto-1,2-propanediol.
-
Step 2: Dithiol Formation: Conversion of the diol to a dithiol, for example, via a mesylate intermediate followed by substitution with a thiolating agent.
Alternatively, a more direct approach involves the reaction of a protected glycidol derivative with a dithiolating agent. The troubleshooting guide below considers potential issues arising from these types of transformations.
Low or No Product Yield
Q1: I am getting a very low yield of the final product. What are the possible causes?
A1: Low yield can stem from several factors throughout the synthetic process. Here are the most common culprits and how to address them:
-
Incomplete Epoxide Ring-Opening: The initial reaction of glycidol with the sulfur nucleophile may not have gone to completion.
-
Troubleshooting:
-
Verify Reagent Quality: Ensure your sulfur nucleophile (e.g., sodium hydrosulfide) is fresh and has not been oxidized.
-
Optimize Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
pH Control: The nucleophilicity of hydrosulfide is pH-dependent. Ensure the reaction medium is sufficiently basic to deprotonate H₂S to the more nucleophilic HS⁻.
-
-
-
Inefficient Conversion of Diol to Dithiol: The second step of converting the diol to the dithiol can be challenging.
-
Troubleshooting:
-
Choice of Leaving Group: If using a two-step process involving activation of the hydroxyl groups, ensure you have a good leaving group (e.g., mesylate, tosylate). The activation step should be carried out under anhydrous conditions to prevent hydrolysis of the activating agent.
-
Nucleophile Strength: Use a strong sulfur nucleophile for the substitution reaction (e.g., sodium thiomethoxide, potassium thioacetate followed by hydrolysis).
-
-
-
Side Reactions: Several side reactions can consume your starting material or intermediate, leading to a lower yield of the desired product. (See "Side Reactions and Impurities" section for more details).
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps.
-
Troubleshooting:
-
Extraction pH: Ensure the pH of the aqueous layer during extraction is optimized to keep your product in the organic phase.
-
Avoid Over-purification: While high purity is desired, excessive purification steps can lead to significant product loss. Optimize your purification strategy (e.g., column chromatography, distillation) to balance purity and yield.
-
-
Side Reactions and Impurities
Q2: My final product is impure. What are the likely side products and how can I minimize them?
A2: Impurities in the synthesis of this compound can arise from various side reactions. Here are the most common ones and strategies to mitigate them:
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Disulfide Formation: Thiols are susceptible to oxidation, leading to the formation of disulfide bridges.
-
Mitigation:
-
Degassed Solvents: Use solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere.
-
Reducing Agents: During workup, a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to cleave any formed disulfides.
-
-
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Polymerization of Glycidol: Glycidol can polymerize under both acidic and basic conditions.
-
Mitigation:
-
Controlled Addition: Add the catalyst or base slowly to the reaction mixture to control the reaction temperature and minimize polymerization.
-
Moderate Temperatures: Avoid high reaction temperatures.
-
-
-
Formation of Thioethers (Sulfides): The newly formed thiol group can act as a nucleophile and react with another molecule of the starting material or an intermediate.
-
Mitigation:
-
Excess of Sulfur Nucleophile: Use a molar excess of the sulfur nucleophile (e.g., NaSH) to favor the formation of the thiol over the thioether.
-
-
-
Incomplete Reaction: The presence of starting materials or intermediates in the final product indicates an incomplete reaction.
-
Mitigation:
-
Reaction Monitoring: As mentioned before, monitor the reaction to ensure it has gone to completion.
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Optimize Stoichiometry: Ensure the correct stoichiometry of reactants is used.
-
-
Data Presentation
Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound via Epoxide Ring-Opening of Glycidol
| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Yield) |
| Starting Material | Glycidol | Glycidol |
| Sulfur Source | Sodium Hydrosulfide (NaSH) | Thiourea followed by hydrolysis |
| Solvent | Methanol/Water | Ethanol |
| Temperature | 25 °C | 50 °C |
| Reaction Time | 12 hours | 24 hours |
| Catalyst | None (Base-mediated) | Acid catalyst for hydrolysis |
| Hypothetical Yield | 45-55% | 60-70% |
| Observed Purity | ~90% (before chromatography) | ~95% (before chromatography) |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound from Glycidol
Materials:
-
Glycidol (2,3-epoxy-1-propanol)
-
Sodium Hydrosulfide (NaSH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium thioacetate (KSAc)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of 3-mercapto-1,2-propanediol
-
To a solution of sodium hydrosulfide (1.2 eq) in a 1:1 mixture of methanol and water at 0 °C, add glycidol (1.0 eq) dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with 1M HCl to pH 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-mercapto-1,2-propanediol.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-mercapto-1,2-propanediol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (2.1 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude dimesylate intermediate.
-
Dissolve the crude dimesylate in methanol and add potassium thioacetate (2.5 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction and add 1M HCl.
-
Stir at room temperature for 2 hours to hydrolyze the thioacetate.
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Strategies to prevent the oxidation of 1,2-Bis(sulfanyl)ethan-1-ol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1,2-Bis(sulfanyl)ethan-1-ol during storage. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Issue: I suspect my stored this compound has oxidized. What are the signs and how can I confirm it?
Answer:
Visual signs of oxidation can be subtle and may include a slight discoloration of the compound or the formation of precipitates. However, the most reliable way to confirm oxidation is through analytical techniques. The primary oxidation product of a dithiol like this compound is expected to be a cyclic disulfide.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the parent compound from its oxidized disulfide form. The appearance of a new, more polar peak is indicative of oxidation. Quantification of the peak areas can determine the percentage of oxidized material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the disappearance of the thiol protons (-SH) and the appearance of new signals corresponding to the oxidized species.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the disulfide by identifying its molecular weight, which will be two mass units less than two molecules of the starting material due to the loss of two hydrogen atoms upon disulfide bond formation.
A general workflow for troubleshooting suspected oxidation is outlined below:
Caption: Troubleshooting workflow for suspected oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The sulfhydryl groups (-SH) in this compound are susceptible to oxidation, primarily through the following mechanisms:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of thiol oxidation, which can be accelerated by factors such as light and heat.
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols to disulfides.
-
Inappropriate pH: The rate of thiol oxidation is pH-dependent. Generally, oxidation is faster at neutral to alkaline pH where the thiolate anion (R-S⁻) is more prevalent.
The likely oxidation pathway is the formation of an intramolecular disulfide bond, resulting in a cyclic disulfide.
Troubleshooting guide for protein reduction using 1,2-Bis(sulfanyl)ethan-1-ol
Welcome to the technical support center for protein disulfide bond reduction. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dithiothreitol (DTT), also known as 1,4-dithio-DL-threitol or Cleland's reagent, for protein reduction experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dithiothreitol (DTT) and why is it used in protein chemistry?
Dithiothreitol (DTT) is a potent reducing agent widely used to break disulfide bonds (-S-S-) between cysteine residues in proteins.[1][2][3] This reduction is crucial for various applications, including:
-
Denaturation for Electrophoresis: In techniques like SDS-PAGE, DTT ensures proteins are fully denatured by reducing disulfide bonds, allowing for accurate separation based on molecular weight.[1]
-
Enzyme Activity Preservation: DTT maintains cysteine residues in their reduced state, which is often essential for the catalytic activity of certain enzymes.[1]
-
Preventing Protein Aggregation: By preventing the formation of intermolecular disulfide bonds, DTT helps to inhibit protein aggregation during purification and storage.[1]
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RNA Isolation: DTT is used to inactivate ribonucleases (RNases) by reducing their disulfide bonds, thereby protecting RNA from degradation.[1]
Q2: How does DTT work to reduce disulfide bonds?
DTT's mechanism involves a two-step thiol-disulfide exchange reaction. The two thiol (-SH) groups of DTT donate electrons to a protein's disulfide bond. This process first forms a mixed disulfide intermediate between DTT and the protein. Subsequently, an intramolecular reaction within the DTT molecule results in the formation of a stable six-membered ring with an internal disulfide bond, releasing the reduced protein with two free thiol groups.[1][3][4]
Q3: What is the optimal pH for DTT activity?
The reducing power of DTT is pH-dependent. It is most effective at a pH above 7, with an optimal range typically between 7.1 and 8.0.[1][3][5] This is because the reactive form of DTT is the thiolate anion (-S⁻), which is more prevalent at alkaline pH.[1][3]
Q4: How should DTT be stored?
DTT is more stable as a dry powder than in solution. For long-term storage, the powder should be kept at -20°C and protected from moisture.[5] Stock solutions should be prepared fresh for immediate use.[5][6] If a stock solution must be stored, it should be kept at -20°C in small aliquots to minimize freeze-thaw cycles and exposure to air.
Q5: Are there alternatives to DTT?
Yes, other reducing agents can be used. The choice depends on the specific application and experimental conditions. Common alternatives include:
-
β-Mercaptoethanol (BME): BME is another effective reducing agent, but it is more volatile and has a strong, unpleasant odor compared to DTT.[7] DTT is generally considered a stronger reducing agent.[7]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a more stable and powerful reducing agent that is effective over a broader pH range, including acidic conditions where DTT is less active.[1][8] It is also odorless and less prone to oxidation in air.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Protein Reduction | Suboptimal DTT Concentration: The concentration of DTT may be too low to effectively reduce all disulfide bonds, especially in highly concentrated protein samples or proteins with numerous disulfide bonds. | Increase the DTT concentration. A typical starting range is 1-10 mM, but for complete denaturation in applications like SDS-PAGE, concentrations of 50-100 mM may be necessary.[3][5][7][10] |
| Incorrect pH of the Buffer: DTT's reducing activity is significantly lower in acidic conditions (pH < 7).[1][3] | Ensure the buffer pH is within the optimal range for DTT (pH 7.1-8.0).[3][5] | |
| Buried Disulfide Bonds: Some disulfide bonds may be inaccessible to DTT because they are buried within the protein's three-dimensional structure.[3][4][5] | Perform the reduction under denaturing conditions. This can be achieved by adding denaturants like 6 M guanidinium hydrochloride, 8 M urea, or 1% SDS to the buffer, or by increasing the temperature.[3][4][5] | |
| Degraded DTT: DTT in solution is susceptible to oxidation by air, leading to a loss of reducing capacity. | Always use freshly prepared DTT stock solutions.[5][6] Minimize exposure of stock solutions to air. | |
| Protein Aggregation After Reduction | Exposure of Hydrophobic Regions: Reduction of disulfide bonds can lead to protein unfolding, exposing hydrophobic regions that can cause aggregation. | Consider performing the reduction in the presence of a mild denaturant or a stabilizing agent. Ensure that the downstream application is compatible with these additives. |
| Re-oxidation of Cysteine Residues: In the absence of a sufficient excess of DTT, the newly formed free thiols can re-oxidize to form disulfide bonds, leading to intermolecular crosslinking and aggregation. | Maintain a sufficient concentration of DTT throughout the experiment. For long-term storage of reduced proteins, consider alkylating the free thiols with reagents like iodoacetamide or N-ethylmaleimide (NEM) after reduction to prevent re-oxidation. | |
| Interference with Downstream Applications | DTT in Immobilized Metal Affinity Chromatography (IMAC): DTT can reduce the metal ions (e.g., Ni²⁺) used in IMAC columns, leading to their stripping and poor protein binding. | Remove DTT from the sample before applying it to the IMAC column using methods like dialysis or gel filtration (desalting).[4] Alternatively, use TCEP as the reducing agent, as it does not reduce the metal ions used in IMAC.[8] |
| DTT in Maleimide-based Labeling: The thiol groups of DTT can react with maleimide reagents, competing with the protein of interest and reducing labeling efficiency. | Remove DTT before proceeding with the labeling reaction. TCEP is a suitable alternative as its removal is often not required before maleimide conjugations.[8] |
Experimental Protocols
Protocol 1: General Protein Reduction
This protocol is suitable for reducing disulfide bonds in a protein solution for general applications.
-
Prepare a fresh 1 M DTT stock solution: Dissolve 154.25 mg of DTT powder in 1 mL of high-purity water.
-
Add DTT to the protein solution: Add the 1 M DTT stock solution to your protein sample (in a suitable buffer, pH 7.1-8.0) to achieve a final DTT concentration of 1-10 mM.[6]
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature.[6] For proteins with more resistant disulfide bonds, the incubation time can be extended, or the temperature can be increased to 37°C.[6]
-
Proceed to the next step: The reduced protein is now ready for downstream applications. If DTT needs to be removed, proceed with dialysis or gel filtration.
Protocol 2: Reduction for SDS-PAGE
This protocol is designed for the complete denaturation of proteins before analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Prepare a 4X SDS-PAGE sample loading buffer containing DTT:
-
200 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% Glycerol
-
0.4% Bromophenol Blue
-
400 mM DTT
-
-
Mix the protein sample with the loading buffer: Add 1 part of the 4X sample loading buffer to 3 parts of your protein sample.
-
Heat the sample: Heat the mixture at 70-95°C for 5-10 minutes.
-
Load onto the gel: After a brief centrifugation to collect the sample at the bottom of the tube, load the desired volume into the wells of the SDS-PAGE gel.
Visualizations
Caption: Experimental workflow for protein reduction using DTT.
Caption: Mechanism of disulfide bond reduction by DTT.
References
- 1. agscientific.com [agscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 10. Optimized Proteome Reduction for Integrative Top–Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH and temperature on the stability of 1,2-Bis(sulfanyl)ethan-1-ol
Welcome to the technical support center for 1,2-Bis(sulfanyl)ethan-1-ol. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, like other thiols, is primarily influenced by pH, temperature, the presence of oxidizing agents, and exposure to light.[1] Thiols are susceptible to oxidation, which can be accelerated by elevated pH and temperature. The thiol groups (-SH) can be oxidized to form disulfide bonds, and this process is often pH-dependent.[2][3][4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. In alkaline and neutral pH environments, the thiol groups are more likely to be in their deprotonated thiolate form (R-S⁻), which is more nucleophilic and susceptible to oxidation.[2][3] Conversely, under acidic conditions (e.g., pH 4-5), the protonated thiol form (R-SH) is more prevalent, which can decrease the rate of oxidation.[1] However, extreme pH values should be avoided as they can lead to other forms of degradation.
Q3: What is the expected impact of temperature on the stability of this compound?
A3: Increased temperature generally accelerates the rate of chemical degradation. For this compound, elevated temperatures can increase the rate of oxidation and other degradation pathways. For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C or -80°C, to minimize degradation.[5]
Q4: My solution of this compound is showing a decrease in potency. What could be the cause?
A4: A decrease in potency is likely due to the oxidation of the thiol groups. This can be caused by:
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Dissolved Oxygen: The presence of oxygen in the solvent can lead to oxidation.
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High pH: As mentioned, alkaline conditions promote oxidation.
-
Elevated Temperature: Storage at room temperature or higher for extended periods can accelerate degradation.
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Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols.
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Repeated Freeze-Thaw Cycles: These cycles can introduce air and promote degradation.[5]
Q5: How can I prevent the oxidation of this compound in my experiments?
A5: To minimize oxidation, consider the following precautions:
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Use Degassed Solvents: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work under an Inert Atmosphere: If possible, handle the compound and prepare solutions in a glove box or under a stream of inert gas.
-
Control pH: Maintain a slightly acidic pH (e.g., using a suitable buffer system) if your experimental conditions allow.
-
Add Chelating Agents: Including a chelating agent like EDTA can help by sequestering catalytic metal ions.
-
Store Properly: Store stock solutions at low temperatures and protected from light. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | Oxidation leading to the formation of less soluble disulfide-linked oligomers or polymers. | Filter the solution before use. To prevent this, follow the handling recommendations to minimize oxidation (e.g., use degassed solvents, store under inert gas). |
| Inconsistent results in bioassays. | Degradation of the compound leading to variable active concentrations. | Prepare fresh solutions before each experiment. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Discoloration of the solution. | Formation of degradation products. | Characterize the degradation products using analytical techniques like HPLC or LC-MS to understand the degradation pathway. Discard the discolored solution. |
| Loss of compound during sample preparation. | Adsorption to container surfaces or oxidation during processing. | Use low-binding labware. Minimize the exposure of the sample to air and light during preparation. Consider using a stabilizing agent if compatible with your downstream application. |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of this compound at a Constant Temperature
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (mM) | Final Concentration (mM) | % Degradation |
| 4.0 | 25 | 24 | |||
| 7.0 | 25 | 24 | |||
| 9.0 | 25 | 24 |
Table 2: Effect of Temperature on the Stability of this compound at a Constant pH
| Temperature (°C) | pH | Incubation Time (hours) | Initial Concentration (mM) | Final Concentration (mM) | % Degradation |
| 4 | 7.4 | 48 | |||
| 25 | 7.4 | 48 | |||
| 37 | 7.4 | 48 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer, citrate buffer, and borate buffer solutions at various pH values
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 column
-
Temperature-controlled incubator/water bath
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into different buffer solutions to achieve the desired final concentration and pH.
-
Incubation: Aliquot the test solutions into vials and incubate them at the desired temperatures.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Sample Quenching (Optional): To stop further degradation, samples can be immediately diluted with a cold, acidic mobile phase.
-
HPLC Analysis: Inject the samples into the HPLC system. The separation can be achieved using a gradient elution with a mobile phase consisting of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the remaining compound relative to the initial concentration (time 0).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Methods for the removal of 1,2-Bis(sulfanyl)ethan-1-ol from reaction mixtures
Technical Support Center: Dithiothreitol (DTT) Removal
Welcome to the technical support center for methods related to the removal of 1,2-Bis(sulfanyl)ethan-1-ol, commonly known as dithiothreitol (DTT), from reaction mixtures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it necessary to remove DTT from my reaction mixture?
A1: DTT is a potent reducing agent essential for protecting proteins by preventing the formation of intra- and intermolecular disulfide bonds between cysteine residues.[1][2][3] However, its continued presence can interfere with downstream applications. For instance, the free thiol groups in DTT can react with reagents used in subsequent experimental steps, such as maleimide-based conjugation.[4] It can also generate interference peaks in analytical techniques like Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS).[5][6] Therefore, removing excess DTT is often a critical step to ensure the accuracy and success of subsequent procedures.
Q2: What are the most common methods for removing DTT from a protein sample?
A2: Several effective methods are available for DTT removal, each with its own advantages. The most common techniques include:
-
Dialysis: A straightforward method where the sample is placed in a semi-permeable membrane, allowing small molecules like DTT to diffuse out into a larger volume of buffer.[7][8][9]
-
Gel Filtration Chromatography (Desalting Columns): This technique separates molecules based on size. The larger protein molecules pass through the column quickly, while the smaller DTT molecules are retained, allowing for efficient separation.[7][8][9]
-
Diafiltration (using Centrifugal Concentrators): This method involves repeatedly concentrating the sample and rediluting it with a DTT-free buffer. This process effectively washes the DTT away from the protein.[7][8]
-
Protein Precipitation: Techniques using acetone or trichloroacetic acid (TCA) can be employed to precipitate the protein, which can then be separated from the DTT-containing supernatant by centrifugation.[10]
-
Chemical Alkylation: Reagents like iodoacetamide (IAM) can be used to covalently modify and thus inactivate DTT, which is particularly useful for preventing interference in specific analytical methods.[5][6]
Q3: I need to remove DTT quickly. What is the fastest method?
A3: For rapid DTT removal, spin desalting columns and centrifugal concentrators are excellent choices.[4][8] A spin desalting column can exchange the buffer in a matter of minutes. Similarly, using a centrifugal concentrator to dilute the sample with a new buffer and re-concentrate it can be performed relatively quickly, with the entire process often taking less than an hour depending on the sample volume and number of buffer exchanges.[8]
Q4: My sample volume is very small. Which removal method is most suitable?
A4: For small sample volumes, spin desalting columns designed for micro-scale applications are highly effective.[8] Centrifugal concentrators are also ideal, as they are available in various sizes to accommodate small volumes and can help concentrate a dilute sample simultaneously.[4][8] Dialysis is generally less suitable for very small volumes due to the risk of sample loss and significant dilution.
Q5: How can I remove DTT without significantly diluting my protein sample?
A5: If avoiding sample dilution is critical, using centrifugal concentrators is the preferred method.[4] This technique allows you to perform buffer exchange to remove DTT while simultaneously concentrating your protein to the desired final volume. Another option is dialysis against a buffer containing a high concentration of a hygroscopic compound (e.g., polyethylene glycol) to draw out water and concentrate the sample, though this is less common. Lyophilization (freeze-drying) can also remove DTT, which is volatile, but this will concentrate all non-volatile components and may require resuspension.[7]
Q6: I am seeing an interference peak in my CE-SDS electropherogram that I suspect is from DTT. How can I resolve this?
A6: DTT can form complexes that interfere with CE-SDS analysis, often appearing as a peak that migrates near the heavy chain fragments of monoclonal antibodies.[5][6] This issue can be resolved by adding an alkylating agent, such as iodoacetamide (IAM), to the sample after the reduction step.[5] IAM reacts with the thiol groups on DTT, preventing the formation of the interfering complex.[6] A 2:1 or 3:1 molar ratio of IAM to DTT is typically recommended to ensure all DTT is alkylated.[6]
Q7: Are there alternatives to DTT that are easier to remove or do not require removal?
A7: Yes, several alternatives to DTT are available.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is odorless, more stable in solution, and effective over a broader pH range than DTT.[11][12] Since it lacks sulfhydryl groups, it does not interfere with downstream applications like maleimide conjugation, often eliminating the need for its removal.[4]
-
Immobilized Reducing Agents: TCEP or other thiol-based reagents can be immobilized on beads (e.g., agarose).[4] After the reduction reaction is complete, the reducing agent can be easily removed by simple centrifugation or filtration, providing a clean protein sample with no residual reducing agent.[4][13]
-
β-Mercaptoethanol (β-ME): While a common alternative, β-ME is volatile, has a strong odor, and must be used in higher concentrations.[11][14] It still requires removal for most downstream applications.
Data Presentation: Comparison of DTT Removal Methods
The table below summarizes and compares the most common methods for removing DTT from reaction mixtures.
| Method | Principle | Speed | Sample Dilution | Scalability | Key Advantage | Common Issues |
| Dialysis | Diffusion across a semi-permeable membrane | Slow (hours to overnight) | High | High | Simple, gentle on proteins | Time-consuming, potential for sample loss |
| Desalting Column | Size-exclusion chromatography | Fast (minutes) | Moderate | Medium | Rapid and efficient removal | Can lead to some sample dilution |
| Centrifugal Unit | Ultrafiltration / Diafiltration | Fast (under an hour) | None (can concentrate) | Low to Medium | Removes DTT and concentrates sample | Membrane can bind some proteins |
| Precipitation | Protein insolubility in organic solvent | Fast (under an hour) | N/A (pellet is redissolved) | High | Good for concentrating dilute samples | Risk of protein denaturation/aggregation |
| Chemical Alkylation | Covalent modification of DTT | Very Fast (minutes) | Minimal | High | Inactivates DTT in situ | Adds a new chemical to the mixture |
| Immobilized Agent | Solid-phase reducing agent | Fast (reaction + separation) | Minimal | Low to Medium | Complete removal of reducing agent | Higher initial cost |
Experimental Protocols
Protocol 1: DTT Removal Using a Spin Desalting Column
This protocol is suitable for the rapid buffer exchange of small-volume protein samples.
Materials:
-
Spin desalting column (e.g., with a molecular weight cut-off appropriate for the protein)
-
Collection tubes
-
DTT-free exchange buffer
-
Microcentrifuge
Methodology:
-
Prepare the Column: Remove the column's bottom closure and place it into a collection tube. To remove the storage buffer, centrifuge the column for 2 minutes at 1,500 x g.
-
Equilibrate the Column: Discard the flow-through. Add 500 µL of the desired DTT-free exchange buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Discard the buffer. Repeat this equilibration step 2-3 times.
-
Load the Sample: Place the equilibrated column into a new, clean collection tube. Slowly apply the protein sample containing DTT to the center of the resin bed. Do not exceed the column's maximum sample volume.
-
Elute the Protein: Centrifuge the column for 2 minutes at 1,500 x g. The flow-through in the collection tube is the desalted protein sample, now free of DTT. The DTT remains trapped in the column resin.
-
Store the Sample: Immediately place the purified protein sample on ice or store it as required for the downstream application.
Protocol 2: DTT Removal and Sample Concentration via a Centrifugal Unit
This protocol is ideal when both DTT removal and sample concentration are desired.
Materials:
-
Centrifugal filter unit with an appropriate molecular weight cut-off (MWCO)
-
DTT-free exchange buffer
-
Centrifuge with a rotor compatible with the filter units
Methodology:
-
Load the Sample: Add the protein sample containing DTT to the filter unit, ensuring not to exceed the maximum volume.
-
First Concentration Step: Place the filter unit into the centrifuge. Spin at the manufacturer's recommended speed (e.g., 5,000 x g) until the sample volume is reduced to the desired level.
-
Dilute with New Buffer (Diafiltration): Remove the unit from the centrifuge. Add DTT-free exchange buffer to the filter unit to bring the volume back up to the starting volume.
-
Repeat Concentration: Centrifuge the unit again as in step 2.
-
Iterate: Repeat the dilution and concentration steps (3 and 4) 3-5 times to ensure thorough removal of DTT. Each cycle typically removes ~90% of the small molecules.
-
Final Concentration and Recovery: After the final concentration step, recover the concentrated, DTT-free protein sample from the filter unit according to the manufacturer's instructions.
Protocol 3: Chemical Removal of DTT Interference for CE-SDS Analysis
This protocol describes the use of iodoacetamide (IAM) to alkylate DTT, preventing its interference in CE-SDS.[5][6]
Materials:
-
Reduced protein sample containing DTT
-
Iodoacetamide (IAM) stock solution (e.g., 250 mM in water or buffer), freshly prepared and protected from light
-
Vortex mixer
Methodology:
-
Protein Reduction: Perform the standard protein reduction protocol using DTT. For example, incubate the protein sample with a final concentration of 10-50 mM DTT at 70°C for 10 minutes.[6]
-
Cool the Sample: After incubation, briefly spin the sample tube to collect the condensate.
-
Add IAM: Add the freshly prepared IAM stock solution to the reduced sample. The final concentration of IAM should be in excess of the DTT concentration. A common approach is to use a 2:1 or 3:1 molar ratio of IAM to DTT.[6] For example, if the DTT concentration was 50 mM, add IAM to a final concentration of at least 100 mM.
-
Incubate: Vortex the sample briefly. Incubate at room temperature in the dark for 15-30 minutes. The alkylation reaction is typically rapid.
-
Proceed with Analysis: The sample is now ready for the addition of loading buffer and subsequent CE-SDS analysis. The alkylated DTT will no longer form an interfering complex.
Visualizations
Caption: Decision tree for selecting an appropriate DTT removal method.
Caption: Experimental workflow for DTT removal using a spin desalting column.
Caption: Workflow for quenching DTT activity with iodoacetamide (IAM).
References
- 1. Dithiothreitol [medbox.iiab.me]
- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 3. agscientific.com [agscientific.com]
- 4. chemicalforums.com [chemicalforums.com]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. agscientific.com [agscientific.com]
- 11. biosynth.com [biosynth.com]
- 12. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 13. Solid-phase reducing agents as alternative for reducing disulfide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: In-process Monitoring of Reactions with 1,2-Bis(sulfanyl)ethan-1-ol using Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chromatography for the in-process monitoring of reactions involving 1,2-Bis(sulfanyl)ethan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound and its reaction mixtures.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing polar, thiol-containing compounds like this compound. It can lead to inaccurate quantification and poor resolution. The primary causes and solutions are summarized below:
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The free sulfhydryl (-SH) and hydroxyl (-OH) groups of your analyte can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. | - Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of silanol groups. - Use of an End-Capped Column: Employ a column that is "end-capped" to minimize the number of accessible free silanol groups. - Competitive Base Addition: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase to preferentially interact with the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak distortion. | - Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute the Sample: Lower the concentration of the sample before injection. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape. | - Column Washing: Flush the column with a strong solvent to remove contaminants. - Guard Column: Use a guard column to protect the analytical column from strongly retained impurities. - Column Replacement: If the performance does not improve after washing, the column may need to be replaced. |
Problem 2: Poor Retention of this compound
Question: My this compound peak is eluting very early in the chromatogram, close to the void volume. How can I increase its retention time?
Answer:
Insufficient retention can make quantification difficult and lead to co-elution with other early-eluting species. Here are some strategies to increase retention on a reversed-phase column:
| Strategy | Description | Implementation |
| Decrease Mobile Phase Polarity | In reversed-phase chromatography, a less polar mobile phase increases retention of polar analytes. | - Reduce Organic Modifier: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. |
| Change Stationary Phase | A different stationary phase may offer better interaction with your analyte. | - Phenyl Column: A phenyl-based stationary phase can provide alternative selectivity for compounds with pi-electron density, which may be present in reaction products.[1] |
| Ion-Pairing Chromatography | For ionizable analytes, an ion-pairing reagent can be added to the mobile phase to form a neutral complex with increased retention. | - Add Ion-Pairing Reagent: Introduce an appropriate ion-pairing reagent to the mobile phase. This is less likely to be effective for the neutral this compound but may be useful for ionic reactants or products. |
Problem 3: Baseline Noise or Drift
Question: I am observing a noisy or drifting baseline in my chromatograms. What could be the cause?
Answer:
A stable baseline is crucial for accurate peak integration. Common causes of baseline issues include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure the mobile phase is thoroughly degassed using sonication, vacuum filtration, or an in-line degasser.
-
Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline. Use high-purity (HPLC-grade) solvents and reagents.
-
Improper Mixing: If using a gradient, ensure the pump's mixing performance is optimal.
-
-
System Leaks: Check for leaks in the pump, injector, tubing, and column fittings.
-
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for analyzing this compound?
A1: A C18 column is a good starting point for reversed-phase HPLC analysis of this compound. However, due to the polar nature of the analyte, a column with enhanced polar retention or an alternative stationary phase like a phenyl column could provide better peak shape and retention.
Q2: What is a suitable mobile phase for the analysis of this compound?
A2: A common mobile phase for polar analytes on a C18 column is a gradient of water and a polar organic solvent like acetonitrile or methanol. To improve peak shape, it is often beneficial to add a modifier like 0.1% formic acid or trifluoroacetic acid to the aqueous phase.
Q3: At what wavelength should I set my UV detector for this compound?
A3: Aliphatic thiols like this compound have a weak UV absorbance at low wavelengths (around 200-210 nm). However, many solvents and additives also absorb in this region, which can lead to a high background signal. If sensitivity is an issue, pre-column derivatization with a UV-active reagent is recommended. For some dithiols, detection at higher wavelengths (e.g., 285 nm) may be possible for their oxidized forms.
Q4: How can I improve the sensitivity of my analysis for low concentrations of this compound?
A4: For trace-level analysis, pre-column derivatization is a highly effective strategy. Reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) react with thiols to produce a strongly UV-absorbing derivative, significantly enhancing detection sensitivity.
Q5: How do I prepare my reaction mixture for in-process monitoring by HPLC?
A5:
-
Quench the Reaction: If the reaction is ongoing, it may be necessary to quench a small aliquot to stop the reaction at a specific time point. This can be achieved by rapid cooling, pH adjustment, or the addition of a quenching agent.
-
Dilution: Dilute the sample in a solvent compatible with the initial mobile phase to a concentration within the linear range of your detector.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Experimental Protocols
Protocol 1: In-Process Monitoring of this compound by Reversed-Phase HPLC
This protocol provides a general method for monitoring the consumption of this compound and the formation of products in a reaction mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Sample vials and syringes
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
If necessary, quench the reaction.
-
Dilute the aliquot with Mobile Phase A to an appropriate concentration.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the peak area of this compound and any product peaks over time to determine the reaction progress.
-
Visualizations
Caption: Experimental workflow for in-process reaction monitoring.
Caption: Troubleshooting logic for peak tailing issues.
References
Technical Support Center: 1,2-Bis(sulfanyl)ethan-1-ol Waste Disposal and Decontamination
This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling, waste disposal, and decontamination of 1,2-Bis(sulfanyl)ethan-1-ol. Researchers, scientists, and drug development professionals should review this information before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Strong, unpleasant odor: Thiols are known for their potent and unpleasant smells, which can be detected at very low concentrations.[1][2][3][4]
-
Toxicity: It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Skin and eye irritation: Direct contact can cause irritation or severe damage.[5][7]
-
Flammability: While it may have a high flash point, it is a combustible liquid.[5][6]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always handle this compound in a properly functioning chemical fume hood.[1][3][4] The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common recommendation, and double-gloving is best practice.[1][2][3] If gloves become contaminated, they must be disposed of as hazardous waste immediately.[1][2]
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[3]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[3]
Q3: How should I store this compound and its waste?
A3: Store containers of this compound and its waste tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][4] A flammable storage cabinet is recommended for both the pure chemical and its waste.[1][2]
Q4: What materials are incompatible with this compound?
A4: Based on information for similar thiol compounds, this compound is likely incompatible with:
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Persistent unpleasant odor in the lab. | Improper handling or storage of the chemical or its waste. Small spills or contaminated materials not being properly contained. | Ensure all work is conducted in a chemical fume hood.[1][4] Tightly seal all containers of the chemical and its waste.[1][3] Dispose of all contaminated materials (gloves, paper towels, pipette tips) as hazardous waste in sealed containers.[1][2][3] |
| Skin or eye contact occurs. | Accidental splash or improper PPE usage. | For skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] In both cases, seek immediate medical attention. |
| A small spill occurs outside the fume hood. | Accidental mishandling of the container. | Evacuate the immediate area. If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Collect the absorbed material into a sealed container for hazardous waste disposal.[5] Ensure the area is well-ventilated. Report the spill to your institution's environmental health and safety department. |
Experimental Protocols
Protocol 1: Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect this rinse as hazardous waste.
-
Oxidative Treatment: Prepare a decontamination solution by carefully adding a small amount of an oxidizing agent, such as household bleach (sodium hypochlorite solution), to a larger volume of water.
-
Soaking: Immerse the rinsed glassware in the dilute bleach solution for at least one hour. The bleach will oxidize the thiol groups, reducing the odor and toxicity.
-
Final Cleaning: After soaking, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.
Protocol 2: Segregation and Disposal of Waste
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1][2][3]
-
If possible, collect this waste stream separately from other organic waste to prevent potential reactions and to manage the strong odor.[1][2]
-
The waste container should be stored in a flammable storage cabinet.[1][2]
-
-
Solid Waste:
-
Disposal Request:
-
Once the waste containers are full, arrange for pickup and disposal through your institution's environmental health and safety department.[1]
-
Visualizations
Caption: Waste disposal workflow for this compound.
Caption: Decision tree for decontaminating items exposed to this compound.
References
Validation & Comparative
A Comparative Analysis of Dithiothreitol (DTT) and 1,2-Bis(sulfanyl)ethan-1-ol for Protein Disulfide Bond Reduction
In the realm of protein chemistry and analysis, the reduction of disulfide bonds is a critical step for various applications, including protein unfolding studies, determination of protein structure, and preparation for electrophoretic analysis. Dithiothreitol (DTT), also known as Cleland's reagent, has long been the gold standard for this purpose. This guide provides a detailed comparison of DTT with the less common reducing agent, 1,2-Bis(sulfanyl)ethan-1-ol, offering insights into their respective mechanisms, efficacy, and stability. While direct comparative experimental data for this compound is scarce in peer-reviewed literature, this guide draws parallels with structurally similar dithiol-based reducing agents to provide a comprehensive overview for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Thiols
Both DTT and this compound are dithiol-containing molecules that reduce disulfide bonds through a similar two-step intramolecular disulfide exchange reaction. The process begins with the attack of one of the thiol groups on the target disulfide bond in the protein, forming a mixed disulfide. Subsequently, the second thiol group of the reducing agent attacks the mixed disulfide, resulting in the formation of a stable, cyclic six-membered ring (in the case of DTT) or a five-membered ring (in the case of this compound) and the release of the reduced protein with free sulfhydryl groups. The formation of this stable intramolecular ring is the primary driving force for the reaction.
Quantitative Comparison of Performance
The effectiveness of a reducing agent is determined by several factors, including its reduction potential, reaction rate, stability, and potential for interference with downstream applications. The following table summarizes the key properties of DTT. Due to the limited availability of data for this compound, its properties are inferred based on its chemical structure in comparison to other dithiols.
| Feature | Dithiothreitol (DTT) | This compound (Inferred) |
| Synonyms | Cleland's Reagent, threo-1,4-Dimercapto-2,3-butanediol | 1,2-Dithiopropan-3-ol |
| Molecular Weight | 154.25 g/mol | 124.23 g/mol |
| Redox Potential (pH 7) | -0.33 V | Likely similar to other dithiols, but potentially less negative than DTT due to a less stable five-membered ring. |
| Optimal pH Range | 7.0 - 8.5 | Expected to be in a similar range, as thiol reactivity is pH-dependent. |
| Stability | Prone to oxidation in air, especially in solution. Solutions should be prepared fresh. | Expected to have similar or slightly lower stability compared to DTT due to the strained five-membered ring in its oxidized form. |
| Odor | Strong, unpleasant odor. | Likely to have a strong, unpleasant odor characteristic of thiols. |
| Advantages | High reduction potential, well-characterized, widely used. | Potentially lower molecular weight could be advantageous in specific applications. |
| Disadvantages | Instability in solution, strong odor, can interfere with some downstream assays (e.g., metal affinity chromatography). | Lack of characterization, potential for lower reducing power compared to DTT, likely has a strong odor. |
Experimental Protocol: Reduction of a Protein Sample
The following is a general protocol for the reduction of disulfide bonds in a protein sample using a dithiol reducing agent like DTT. The same general principles would apply to this compound, although optimization of concentration and incubation time may be necessary.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water or buffer)
-
Alkylation agent (optional, e.g., iodoacetamide) to prevent re-oxidation
-
Incubation equipment (e.g., water bath, heat block)
Procedure:
-
Preparation: Prepare a fresh stock solution of the reducing agent. For DTT, a 1 M stock solution in water or a suitable buffer is common.
-
Reduction: To the protein sample, add the reducing agent to a final concentration typically ranging from 5 to 100 mM. The optimal concentration depends on the protein and the number of disulfide bonds.
-
Incubation: Incubate the reaction mixture at a temperature and for a duration suitable for the protein of interest. Common conditions are 37°C to 56°C for 15 to 30 minutes.
-
Alkylation (Optional): To prevent the re-formation of disulfide bonds, free sulfhydryl groups can be alkylated by adding an alkylating agent such as iodoacetamide.
-
Downstream Analysis: The reduced (and optionally alkylated) protein sample is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or enzymatic digestion.
Conclusion
Dithiothreitol (DTT) remains a robust and widely accepted reducing agent for protein disulfide bonds due to its high reducing potential and extensive characterization in the scientific literature. While this compound, a structural isomer of 1,2-dithiopropan-3-ol, is expected to function as a reducing agent through a similar mechanism, its efficacy and stability are not well-documented. The stability of the resulting cyclic disulfide (a five-membered ring for this compound versus a six-membered ring for DTT) is a key determinant of the reduction potential. The formation of the six-membered 1,4-dithiane-2,3-diol ring from DTT is thermodynamically highly favorable, contributing to its strong reducing power. The five-membered ring formed from this compound would likely be more strained and thus, the overall reduction potential may be lower than that of DTT.
For researchers requiring a reliable and well-documented reducing agent, DTT is the recommended choice. However, for specific applications where the properties of this compound (e.g., lower molecular weight) might be advantageous, empirical testing and validation would be necessary to determine its suitability. As with any thiol-based reagent, proper handling in a well-ventilated area is essential due to the characteristic strong odor.
1,2-Bis(sulfanyl)ethan-1-ol versus Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent
In the landscape of biochemical research and drug development, the reduction of disulfide bonds is a critical step in numerous applications, from protein analysis to the development of antibody-drug conjugates. For years, Dithiothreitol (DTT) has been a workhorse in this arena. However, the emergence of Tris(2-carboxyethyl)phosphine (TCEP) has presented researchers with a powerful alternative. This guide provides an objective, data-driven comparison of these two reducing agents to aid scientists in selecting the optimal reagent for their specific experimental needs.
At a Glance: Key Performance Characteristics
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Phosphine-based, thiol-free | Thiol-based |
| Odor | Odorless[1][2] | Unpleasant, thiol odor[1] |
| Effective pH Range | Broad (1.5 - 9.0)[1][2][3] | Narrow (optimal > 7.0)[4] |
| Stability | More stable, resistant to air oxidation[1][2] | Prone to oxidation, especially in the presence of metal ions[5][6] |
| Reduction Speed | Fast, often less than 5 minutes at room temperature[1][2] | Effective, but can be slower, especially at lower pH |
| Irreversibility | Irreversible reduction[1][7] | Reversible reaction, driven by the formation of a stable cyclic disulfide[8][9] |
| Compatibility with Maleimides | Generally compatible, though some reaction can occur[5][6][10] | Inhibits maleimide labeling; must be removed prior to reaction[5][6] |
| Compatibility with Metal Affinity Chromatography | Compatible[1][11] | Incompatible; rapidly oxidized by Ni2+ ions[5][6] |
| Use in Mass Spectrometry | Widely used[12] | Commonly used, but can interfere with some analyses |
| Storage | Stable as a crystalline solid and in non-phosphate buffers[2][11] | Powder should be stored at -20°C; solutions are prone to oxidation and should be prepared fresh[4] |
Delving Deeper: A Performance-Based Comparison
Tris(2-carboxyethyl)phosphine (TCEP) stands out for its versatility and stability. As a phosphine-based reducing agent, it is not susceptible to the same oxidative degradation as thiol-based reagents like Dithiothreitol (DTT).[1][2] This inherent stability translates to a longer shelf life in solution (in non-phosphate buffers) and greater resistance to air oxidation.[2][11]
One of the most significant advantages of TCEP is its broad effective pH range, demonstrating efficacy from pH 1.5 to 9.0.[1][2][3] This makes it a more robust choice for experiments conducted under acidic conditions, where DTT's performance is significantly diminished.[4][13] The reduction of disulfide bonds by TCEP is also rapid and irreversible, driven by the formation of a highly stable phosphine oxide.[1][7]
In contrast, DTT, while a powerful reducing agent, has a more limited optimal pH range, functioning best at a pH above 7.[4] Its mechanism involves a thiol-disulfide exchange, resulting in the formation of a stable six-membered ring, which drives the reaction to completion.[4][9] However, DTT is notoriously susceptible to oxidation, a process that is accelerated by the presence of metal ions.[5][6] This instability necessitates that DTT solutions be prepared fresh and stored under inert gas for long-term use.
A critical consideration for many researchers is the compatibility of the reducing agent with downstream applications, particularly protein labeling. DTT readily reacts with maleimide-based reagents, requiring its removal before any labeling steps can be performed.[5][6] TCEP, being thiol-free, is largely compatible with maleimide chemistry, although some studies suggest a degree of interference.[5][6][10] Furthermore, TCEP's stability in the presence of metal ions makes it the superior choice for workflows involving immobilized metal affinity chromatography (IMAC).[1][11]
Experimental Protocols: A Practical Guide
General Protein Reduction for SDS-PAGE
Objective: To reduce disulfide bonds in protein samples prior to separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protocol using TCEP:
-
To your protein sample in loading buffer, add TCEP to a final concentration of 5-50 mM.[3]
-
Incubate at room temperature for 5-15 minutes.
-
Proceed with heating the sample and loading it onto the gel.
Protocol using DTT:
-
To your protein sample in loading buffer, add DTT to a final concentration of 50-100 mM.[9]
-
Incubate at 56-60°C for 15-30 minutes.[14]
-
Proceed with loading the sample onto the gel.
Reduction and Alkylation for Mass Spectrometry
Objective: To reduce and then permanently block cysteine residues to prevent disulfide bond reformation prior to mass spectrometry analysis.
Protocol using TCEP:
-
Dissolve the protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 6-8 M Urea).
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at room temperature for 20 minutes.[14]
-
Add a freshly prepared solution of iodoacetamide (IAA) to a final concentration of 10-14 mM.
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Proceed with quenching the reaction and sample cleanup for mass spectrometry.
Protocol using DTT:
-
Dissolve the protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 6-8 M Urea).
-
Add DTT to a final concentration of 5 mM.[14]
-
Incubate at 56°C for 25-45 minutes.[14]
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide (IAA) to a final concentration of 14 mM.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Quench the unreacted iodoacetamide by adding DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[14]
-
Proceed with sample cleanup for mass spectrometry.
Visualizing the Workflow: Protein Reduction and Alkylation
Caption: Workflow for protein reduction and alkylation using TCEP or DTT.
The Reaction Mechanisms
The fundamental difference in the chemical nature of TCEP and DTT dictates their reaction mechanisms for disulfide bond reduction.
Caption: Chemical mechanisms of disulfide reduction by TCEP and DTT.
Conclusion: Making the Right Choice
The choice between TCEP and DTT is ultimately application-specific.[5][6] TCEP offers significant advantages in terms of stability, a broader effective pH range, and compatibility with downstream applications like maleimide labeling and metal affinity chromatography.[1][2][5][6] Its odorless nature also contributes to a more pleasant laboratory environment. For routine applications such as preparing samples for SDS-PAGE under standard conditions, the more economical DTT remains a viable and effective option. However, for more demanding applications, particularly those involving acidic conditions, metal ions, or subsequent thiol-reactive chemistry, TCEP is often the superior and more reliable reducing agent. Researchers and drug development professionals should carefully consider the specific requirements of their experimental workflow to make an informed decision that ensures the integrity and success of their results.
References
- 1. biosynth.com [biosynth.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]
- 12. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 13. researchgate.net [researchgate.net]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to Thiol-Based Reagents: Evaluating 1,2-Bis(sulfanyl)ethan-1-ol and its Analogs
An Objective Comparison of Performance with Alternative Thiol-Based Reagents for Researchers, Scientists, and Drug Development Professionals.
The selection of an appropriate thiol-based reagent is critical for a multitude of applications in research and drug development, primarily in the reduction of disulfide bonds within proteins and peptides. While numerous such reagents are commercially available, their efficacy and suitability vary depending on the specific experimental context. This guide provides a comparative analysis of the putative molecule 1,2-Bis(sulfanyl)ethan-1-ol against commonly used thiol-based reagents.
Initial literature and market analysis reveals that This compound is not a commercially available or widely documented thiol-based reagent . However, its structure suggests properties analogous to the well-characterized dithiol, 2,3-dimercaptopropan-1-ol , more commonly known as British Anti-Lewisite (BAL) .[1][2][3][4][5][6][7] Therefore, this guide will utilize BAL as a surrogate to compare against established reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Physicochemical Properties and Performance Data
The effectiveness of a thiol-based reducing agent is influenced by its redox potential, pKa of the thiol groups, and its stability. The following table summarizes key quantitative data for BAL, DTT, and TCEP.
| Property | 2,3-dimercaptopropan-1-ol (BAL) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Molar Mass | 124.23 g/mol [7] | 154.25 g/mol | 250.19 g/mol (as HCl salt: 286.65 g/mol ) |
| Structure | HSCH₂CH(SH)CH₂OH | HSCH₂(CHOH)₂CH₂SH | P(CH₂CH₂COOH)₃ |
| Mechanism | Dithiol, forms a stable five-membered ring with some metals.[4] | Dithiol, forms a stable six-membered ring upon oxidation. | Phosphine-based, irreversible reduction. |
| Optimal pH Range | Acidic (for chelation) | 7.0 - 9.0 | 1.5 - 9.0[2] |
| Redox Potential (pH 7) | Not typically used as a disulfide reductant; data unavailable. | -0.33 V | -0.29 V |
| Odor | Pungent, offensive.[7] | Strong, unpleasant. | Odorless.[2] |
| Stability in Air | Susceptible to oxidation.[4] | Prone to oxidation, especially in the presence of metal ions. | Stable in air and aqueous solutions.[2] |
Advantages and Disadvantages
2,3-dimercaptopropan-1-ol (BAL)
Advantages:
-
Potent Chelating Agent: BAL is a highly effective chelating agent for heavy metals such as arsenic, mercury, and gold, forming stable complexes that can be excreted from the body.[1][3][5][8] This property could be advantageous in experiments where metal-catalyzed oxidation is a concern.
Disadvantages:
-
Primary Application is Not Disulfide Reduction: While it possesses thiol groups, BAL's primary documented use is in chelation therapy, not as a general-purpose disulfide reducing agent in protein chemistry.[2][4]
-
Toxicity: BAL is known to be a potentially toxic drug with a narrow therapeutic index.[5]
-
Odor and Instability: It has a strong, unpleasant odor and is unstable in aqueous solutions, being easily oxidized.[4][7]
-
Limited Solubility: BAL is an oily liquid with low water solubility.[4]
Dithiothreitol (DTT)
Advantages:
-
Effective Disulfide Reductant: DTT is a powerful and widely used reducing agent for disulfide bonds in proteins.
-
Water Soluble: It is readily soluble in water, making it easy to use in most biological buffers.
Disadvantages:
-
Instability: DTT is unstable in solution and prone to air oxidation, requiring fresh preparation for optimal performance.
-
pH Sensitivity: Its reducing ability is pH-dependent and is most effective at pH values above 7.
-
Interference with Assays: The thiol groups of DTT can interfere with certain labeling and assay techniques, such as those involving maleimides.[1]
-
Odor: DTT has a characteristic strong and unpleasant odor.
Tris(2-carboxyethyl)phosphine (TCEP)
Advantages:
-
High Stability: TCEP is highly stable in aqueous solutions and resistant to air oxidation, allowing for the preparation of stock solutions.[2]
-
Odorless: It is odorless, improving the laboratory environment.[2]
-
Broad pH Range: TCEP is effective over a wide pH range, from acidic to basic conditions.[2]
-
Irreversible Reduction: The reduction of disulfides by TCEP is essentially irreversible, driving the reaction to completion.[1]
-
No Interference with Maleimide Chemistry: As a phosphine-based reductant, TCEP does not contain free thiols and therefore does not react with maleimide-based reagents.
Disadvantages:
-
Cost: TCEP is generally more expensive than DTT.
-
Potential for Side Reactions: While generally specific for disulfides, phosphines can potentially participate in other reactions under certain conditions.
Experimental Protocols
General Protocol for Disulfide Bond Reduction in a Protein Sample
This protocol provides a general workflow for comparing the efficacy of different reducing agents.
Methodology:
-
Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Prepare Reducing Agent Stock Solutions:
-
BAL: Prepare a 1 M stock solution in ethanol or DMSO. Due to its limited water solubility, a co-solvent is necessary.
-
DTT: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh.
-
TCEP: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water and neutralize to pH 7.0 with NaOH. This solution is stable for several months at 4°C.
-
-
Reduction Reaction:
-
To separate aliquots of the protein solution, add the respective reducing agent to the desired final concentration (e.g., 10 mM for DTT, 5 mM for TCEP, and a range of 10-100 mM for BAL to assess its efficacy).
-
Incubate the reactions at room temperature for 30-60 minutes. For more resistant disulfide bonds, incubation at 37°C may be necessary.
-
-
Analysis of Reduction:
-
The extent of disulfide bond reduction can be assessed by various methods, such as:
-
SDS-PAGE: Reduced proteins will migrate differently than their non-reduced, disulfide-bonded counterparts, especially in the case of inter-chain disulfides.
-
Ellman's Reagent (DTNB) Assay: This colorimetric assay quantifies the number of free thiol groups generated upon reduction.
-
Mass Spectrometry: Analysis of the protein's molecular weight before and after reduction can confirm the cleavage of disulfide bonds.
-
-
Signaling Pathway Context: Redox Regulation
Thiol-based reagents are crucial for studying redox signaling pathways where the reversible oxidation of cysteine residues on proteins acts as a molecular switch.
In such studies, the choice of reducing agent is critical. TCEP is often preferred due to its stability and lack of interference with subsequent labeling steps, for example, with maleimide-conjugated fluorophores used to quantify the redox state of specific cysteines.
Conclusion
While this compound is not a readily available reagent, its structural analog, BAL, is a potent metal chelator but is not ideal as a general-purpose disulfide reducing agent in biochemical applications due to its toxicity, odor, and instability. For most applications in protein chemistry and drug development requiring the reduction of disulfide bonds, TCEP emerges as the superior reagent due to its stability, lack of odor, effectiveness over a broad pH range, and compatibility with other reagents. DTT remains a cost-effective and potent alternative, provided that its instability and odor are managed. The selection of the appropriate reagent should be based on the specific requirements of the experiment, including the nature of the protein, the downstream analytical methods, and laboratory safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. British anti-Lewisite (dimercaprol): an amazing history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. Dimercaprol (British Anti-Lewisite or BAL) | Goldfrank's Toxicologic Emergencies, 11e | AccessEmergency Medicine | McGraw Hill Medical [accessemergencymedicine.mhmedical.com]
- 5. Dimercaprol - Wikipedia [en.wikipedia.org]
- 6. 2,3-Dimercaptopropan-1-ol [webbook.nist.gov]
- 7. Dimercaprol | C3H8OS2 | CID 3080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. British anti-Lewisite :: Clinical Use [chm.bris.ac.uk]
Comparative Guide to Analytical Methods for 1,2-Bis(sulfanyl)ethan-1-ol (Dithiothreitol) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 1,2-Bis(sulfanyl)ethan-1-ol, commonly known as dithiothreitol (DTT). DTT is a critical reagent in many biochemical and pharmaceutical applications, primarily used to reduce disulfide bonds in proteins and peptides. Its accurate quantification is essential for process monitoring, quality control, and ensuring the integrity of biological therapeutics. This document outlines the principles, performance characteristics, and experimental protocols of key analytical techniques, supported by experimental data to aid in method selection and validation.
Introduction to Dithiothreitol and its Analytical Importance
This compound (DTT) is a small-molecule redox reagent that effectively reduces disulfide bonds, protecting proteins from intramolecular and intermolecular disulfide bond formation. This property makes it indispensable in various applications, including protein extraction, purification, and analysis. In the context of drug development, particularly for biopharmaceuticals, monitoring residual DTT levels is crucial due to its potential to interfere with product stability and its inherent cytotoxicity. Consequently, robust and validated analytical methods for DTT quantification are imperative.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the detection of DTT. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Electrochemical methods. While other techniques like Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for thiol analysis, specific validated methods for DTT quantification are less commonly reported in the literature.
Quantitative Performance Data
The following table summarizes the key performance parameters of the compared analytical methods for DTT detection.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 0.1 ng/µL[1][2] | 0.3 ng/µL[1][2] | 0.8 - 50.4 ng/µL[1][2] | Not explicitly stated | Not explicitly stated |
| HPLC-MS/MS | 10 pg/µL[1][2] | 40 pg/µL[1][2] | 50 - 977 pg/µL[1][2] | Not explicitly stated | Not explicitly stated |
| Spectrophotometry (DTNB) | Not explicitly stated | Not explicitly stated | Dependent on assay conditions | Not explicitly stated | Not explicitly stated |
| Electrochemical Detection | 8.45 µM[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The performance of spectrophotometric and electrochemical methods can vary significantly based on the specific experimental setup and matrix. The data for HPLC methods are derived from a study on DTT in complex protein mixtures.[1][2]
Detailed Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with UV or Mass Spectrometry (MS) detectors, offers high selectivity and sensitivity for DTT analysis. A common approach involves the oxidation of DTT to its cyclic disulfide form, which has a distinct chromatographic behavior and UV absorbance.
Experimental Protocol (HPLC-UV/MS):
-
Sample Preparation: To quantify total DTT, samples are treated with an oxidizing agent, such as a copper(II) nitrate solution, to convert all reduced DTT to its oxidized form (trans-4,5-dihydroxy-1,2-dithiane).[1][2]
-
Chromatographic Separation:
-
Detection:
Spectrophotometry (Ellman's Reagent - DTNB Assay)
This colorimetric assay is a widely used, simple, and cost-effective method for quantifying free thiol groups. Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.[4][5]
Experimental Protocol (DTNB Assay):
-
Reagent Preparation: Prepare a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Standard Curve: Prepare a series of DTT standards of known concentrations.
-
Reaction: Mix the DTT standards and unknown samples with the DTNB solution.
-
Measurement: After a short incubation period, measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer.[4][6]
-
Quantification: Determine the concentration of DTT in the unknown samples by comparing their absorbance to the standard curve.
Electrochemical Detection
Direct electrochemical detection of DTT offers a rapid and reagent-free alternative to spectrophotometric methods. This technique measures the current generated by the oxidation of DTT at an electrode surface.
Experimental Protocol (Electrochemical Detection):
-
Electrode System: A three-electrode system is typically used, consisting of a working electrode, a reference electrode, and a counter electrode.
-
Measurement: A specific potential is applied to the working electrode, at which DTT is oxidized. The resulting current is proportional to the DTT concentration.
-
Flow Injection Analysis: For automated and high-throughput measurements, a flow injection analysis (FIA) system can be employed where the sample is injected into a carrier stream that flows over the electrode.[3]
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Dithiothreitol Assay for Large-Scale Particulate Matter Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]
- 6. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Disulfide Reduction: Dithiothreitol vs. 2-Mercaptoethanol
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical step in various experimental workflows, from protein characterization to therapeutic development. This guide provides a detailed comparison of the kinetic performance of two commonly used thiol-based reducing agents: the dithiol, dithiothreitol (DTT), and the monothiol, 2-mercaptoethanol (BME). The information presented here is supported by experimental data to facilitate an informed choice of reducing agent for specific research applications.
Executive Summary
Dithiothreitol (DTT) is a significantly more potent and efficient reducing agent for disulfide bonds compared to 2-mercaptoethanol (BME). This enhanced reactivity is primarily due to DTT's dithiol nature, which facilitates an intramolecular cyclization reaction to form a stable six-membered disulfide ring after the initial reduction of a target disulfide. This intramolecular step is entropically favored and drives the overall reaction equilibrium towards complete reduction, even at lower concentrations of the reducing agent. In contrast, the reduction by the monothiol BME is a simple bimolecular reaction that often requires a large excess of the reducing agent to achieve complete reduction.
Comparative Kinetic Data
The following table summarizes the key kinetic and thermodynamic parameters for DTT and BME, providing a quantitative basis for their comparison.
| Parameter | Dithiothreitol (DTT) | 2-Mercaptoethanol (BME) | Reference |
| Mechanism | Two-step: Intermolecular disulfide exchange followed by rapid intramolecular cyclization. | Single-step: Intermolecular disulfide exchange. | [1] |
| Redox Potential (pH 7) | -0.33 V | Not widely reported, but less reducing than DTT. | [1] |
| Optimal pH Range | 7.1 - 8.0 | > 7.5 | [1] |
| Second-Order Rate Constant (vs. Oxidized Glutathione) | 0.16 ± 0.02 M⁻¹s⁻¹ | Not directly compared in the same study. | [2] |
| Second-Order Rate Constant (vs. Oxidized βME) | 0.084 ± 0.004 M⁻¹s⁻¹ | N/A | [2] |
| General Efficacy | Effective at low (mM) concentrations.[1] | Requires a large molar excess for complete reduction.[1] | [1] |
Reaction Mechanisms and Signaling Pathways
The distinct mechanisms of disulfide reduction by DTT and BME are central to their differing efficiencies.
Disulfide Reduction by Dithiothreitol (DTT)
DTT reduces disulfide bonds in a two-step process. The initial step is a standard thiol-disulfide exchange, where one of the thiol groups of DTT attacks the target disulfide bond, forming a mixed disulfide intermediate. The key to DTT's high efficiency lies in the second step: the second thiol group of the same DTT molecule attacks the mixed disulfide, leading to the formation of a stable, six-membered cyclic disulfide (oxidized DTT) and the fully reduced target.[1] This intramolecular cyclization is kinetically favorable and shifts the overall reaction equilibrium strongly towards the reduced state of the target molecule.
Disulfide Reduction by 2-Mercaptoethanol (BME)
In contrast, 2-mercaptoethanol, being a monothiol, reduces disulfide bonds through a simpler, single-step intermolecular thiol-disulfide exchange reaction. This reaction is reversible, and to drive the equilibrium towards the fully reduced target, a large molar excess of BME is typically required. The absence of an intramolecular cyclization step makes BME a less potent reducing agent compared to DTT.
Experimental Protocols
The kinetics of disulfide reduction can be conveniently monitored using a spectrophotometric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The following protocol outlines a general procedure for comparing the kinetic rates of different reducing agents.
Kinetic Analysis of Disulfide Reduction using the DTNB Assay
This assay measures the rate of disappearance of a model disulfide compound (like oxidized glutathione, GSSG) upon the addition of a reducing agent. The remaining disulfide is quantified by its reaction with DTNB, which produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that absorbs strongly at 412 nm.
Materials:
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Model disulfide (e.g., 10 mM oxidized glutathione, GSSG, stock solution)
-
Reducing agents (e.g., 100 mM DTT and 1 M BME stock solutions)
-
DTNB solution (e.g., 5 mg/mL in phosphate buffer)
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing the phosphate buffer and the model disulfide at a final concentration of, for example, 1 mM.
-
Initiation of Reaction: To initiate the reduction, add the reducing agent (DTT or BME) to the reaction mixtures to achieve the desired final concentration (e.g., a range of concentrations to determine the concentration dependence). Start a timer immediately upon addition.
-
Time-Point Sampling: At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), take an aliquot of the reaction mixture and quench the reduction by adding it to a tube containing the DTNB solution. The DTNB will react with the remaining unreduced disulfide.
-
Spectrophotometric Measurement: After a short incubation period (e.g., 2 minutes) to allow the DTNB reaction to go to completion, measure the absorbance of each sample at 412 nm.
-
Data Analysis: Plot the absorbance at 412 nm (proportional to the concentration of remaining disulfide) against time for each reducing agent and concentration. The initial rate of the reaction can be determined from the initial slope of these curves. Second-order rate constants can be calculated by analyzing the reaction rates at different concentrations of the reactants.
Conclusion
The choice between DTT and BME for disulfide reduction should be guided by the specific requirements of the experiment. For applications demanding rapid and complete reduction, especially at lower concentrations, DTT is the superior choice due to its favorable intramolecular cyclization mechanism.[1] For less critical applications or when a milder reducing environment is desired, BME can be an effective, albeit less efficient, alternative that typically requires higher concentrations to achieve similar levels of reduction. The provided experimental protocol offers a straightforward method for empirically determining the most suitable reducing agent and optimal conditions for any given system.
References
A Comparative Guide to Thiol-Based Reducing Agents: Specificity and Cross-Reactivity of 2,3-Bis(sulfanyl)propan-1-ol, Dithiothreitol (DTT), and 2-Mercaptoethanol (β-ME)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the specificity and cross-reactivity of three prominent thiol-based reducing agents: 2,3-Bis(sulfanyl)propan-1-ol (Dimercaprol/BAL), Dithiothreitol (DTT), and 2-Mercaptoethanol (β-ME). The originally requested compound, 1,2-Bis(sulfanyl)ethan-1-ol, is not a commonly referenced or commercially available chemical entity. Therefore, this guide focuses on its close structural and functional analog, 2,3-Bis(sulfanyl)propan-1-ol, alongside the widely used alternatives, DTT and β-ME.
This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions when selecting a reducing agent for their specific applications. Key performance characteristics, including chemical properties, reduction potentials, and reactivity, are presented in a comparative format. Detailed experimental protocols for assessing reducing capacity, specificity, and potential cross-reactivity are also provided.
Introduction
Thiol-based reducing agents are indispensable tools in life sciences research and drug development. Their primary function is to cleave disulfide bonds, which are critical for maintaining the tertiary and quaternary structures of proteins. The choice of a reducing agent can significantly impact experimental outcomes, influencing protein stability, enzyme activity, and the potential for off-target effects. Specificity, the ability to selectively reduce target disulfide bonds without affecting other functional groups, and cross-reactivity, the propensity to react with non-target molecules, are crucial parameters in this selection process.
This guide provides a detailed comparison of three key thiol-based reducing agents:
-
2,3-Bis(sulfanyl)propan-1-ol (Dimercaprol/BAL): A dithiol compound historically used as a chelating agent for heavy metal poisoning, it also possesses potent disulfide-reducing capabilities.
-
Dithiothreitol (DTT): A popular and powerful reducing agent, often referred to as Cleland's reagent, widely used in biochemistry and molecular biology.[1]
-
2-Mercaptoethanol (β-ME): A monothiol reducing agent commonly used in protein chemistry and as a component in cell culture media.
Comparative Data of Thiol-Based Reducing Agents
The following table summarizes the key chemical and physical properties of the three reducing agents discussed in this guide.
| Property | 2,3-Bis(sulfanyl)propan-1-ol (Dimercaprol/BAL) | Dithiothreitol (DTT) | 2-Mercaptoethanol (β-ME) |
| Chemical Formula | C₃H₈OS₂ | C₄H₁₀O₂S₂ | C₂H₆OS |
| Molecular Weight | 124.22 g/mol | 154.25 g/mol | 78.13 g/mol |
| Structure | Dithiol | Dithiol | Monothiol |
| Redox Potential (at pH 7) | Not readily available | -0.33 V[1][2] | -0.26 V[3][4][5] |
| Optimal pH Range | Not specified in literature | 7.1 - 8.0[2] | >7.5 |
| pKa of Thiol Groups | Not readily available | 9.2 and 10.1[6] | 9.6 |
| Odor | Strong, unpleasant | Odorless | Strong, unpleasant |
| Solubility | Soluble in water, alcohols, and oils | Highly soluble in water | Soluble in water and ethanol |
Specificity and Cross-Reactivity
The specificity of a thiol-based reducing agent is largely determined by its reduction potential and the accessibility of the target disulfide bonds. DTT is generally considered a stronger reducing agent than β-ME due to its lower redox potential.[3][4][5] The two thiol groups of DTT facilitate the formation of a stable six-membered ring after reducing a disulfide bond, which drives the reaction to completion.[2][6]
Cross-reactivity can occur through the reaction of the thiol groups with other electrophilic functional groups in a biological system. While primarily targeting disulfide bonds, high concentrations of these reducing agents can potentially interact with other cellular components. For instance, the thiol groups can react with Michael acceptors or other reactive species.
To date, comprehensive, direct comparative studies quantifying the cross-reactivity of 2,3-Bis(sulfanyl)propan-1-ol, DTT, and β-ME against a wide range of biological functional groups are limited in the public domain. Researchers should, therefore, empirically determine the optimal reducing agent and its concentration for their specific application to minimize off-target effects.
Experimental Protocols
To aid in the selection and validation of a suitable reducing agent, the following experimental protocols are provided.
Assessment of Reducing Capacity using Ellman's Reagent
This protocol quantifies the concentration of free sulfhydryl groups and can be used to determine the reducing capacity of a thiol-based agent.
Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)
-
Thiol-based reducing agent (e.g., DTT, β-ME, or 2,3-Bis(sulfanyl)propan-1-ol) stock solution of known concentration
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the reducing agent in phosphate buffer.
-
To 2.5 mL of phosphate buffer, add 50 µL of the DTNB solution.
-
Add 250 µL of the diluted reducing agent to the DTNB solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
-
A blank sample containing buffer instead of the reducing agent should be used to zero the spectrophotometer.
-
The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Assessing Protein Denaturation via SDS-PAGE
This qualitative assay assesses the ability of a reducing agent to break disulfide bonds within and between protein subunits, leading to their denaturation and separation by size on a polyacrylamide gel.
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Reducing agents are added to the sample loading buffer to break disulfide bonds, ensuring that the protein's migration is solely dependent on its size.
Materials:
-
Protein sample with known disulfide bonds (e.g., bovine serum albumin, immunoglobulin G)
-
SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a buffering agent)
-
The reducing agents to be tested (DTT, β-ME, 2,3-Bis(sulfanyl)propan-1-ol)
-
SDS-PAGE gel and electrophoresis apparatus
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Prepare protein samples in SDS-PAGE sample buffer containing different concentrations of each reducing agent. A control sample without any reducing agent should also be prepared.
-
Heat the samples at 95-100°C for 5-10 minutes to facilitate denaturation.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard protocols.
-
After electrophoresis, stain the gel to visualize the protein bands.
-
Compare the migration patterns of the protein in the presence and absence of the reducing agents. Effective reduction of disulfide bonds will result in the disappearance of higher molecular weight bands (aggregates or multimers) and the appearance of lower molecular weight bands corresponding to the individual subunits.
Enzyme Activity Assay to Assess Specificity and Cross-Reactivity
This assay can be used to determine if a reducing agent interferes with the activity of an enzyme that does not rely on disulfide bonds for its function, thereby indicating potential cross-reactivity.
Principle: The activity of a specific enzyme is measured in the presence and absence of the reducing agent. A significant change in enzyme activity in the presence of the reducing agent suggests a non-specific interaction.
Materials:
-
A purified enzyme whose activity is not dependent on disulfide bonds (e.g., lactate dehydrogenase, alkaline phosphatase).
-
Substrate for the chosen enzyme.
-
Buffer solution appropriate for the enzyme assay.
-
The reducing agents to be tested.
-
A spectrophotometer or other instrument to measure the product of the enzymatic reaction.
Procedure:
-
Set up a series of enzyme reactions in the appropriate buffer.
-
To different reaction tubes, add varying concentrations of the reducing agents to be tested. A control reaction without any reducing agent should be included.
-
Pre-incubate the enzyme with the reducing agent for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction rate by measuring the formation of the product over time.
-
Compare the enzyme activity in the presence of the reducing agents to the control. A significant inhibition or activation of the enzyme would suggest cross-reactivity of the reducing agent.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of thiol-based reducing agents.
Caption: General mechanism of disulfide bond reduction by a dithiol reducing agent.
Caption: Experimental workflow for assessing the performance of thiol-based reducing agents.
Caption: Conceptual diagram illustrating the specificity and potential cross-reactivity of a thiol-based reducing agent.
Conclusion
The selection of an appropriate thiol-based reducing agent is a critical step in many experimental and developmental workflows. While DTT is a powerful and widely used reducing agent, alternatives such as 2,3-Bis(sulfanyl)propan-1-ol and β-ME offer different properties that may be advantageous in specific contexts. This guide provides a foundational comparison of these agents and outlines key experimental protocols to enable researchers to empirically determine the most suitable option for their needs. By carefully considering the specificity and potential for cross-reactivity, scientists can enhance the reliability and accuracy of their results. It is recommended to perform pilot experiments to validate the chosen reducing agent under the specific conditions of the intended application.
References
Performance evaluation of 1,2-Bis(sulfanyl)ethan-1-ol in different biological buffers
A Comparative Guide to Thiol-Based Reducing Agents in Biological Buffers
An Objective Comparison of Dithiothreitol (DTT), 2-Mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP) for Researchers and Drug Development Professionals.
The compound "1,2-Bis(sulfanyl)ethan-1-ol" is not a commonly recognized chemical name in biochemical literature. It is presumed that the intended query pertains to dithiol or thiol-containing reducing agents frequently used in biological research. This guide provides a comprehensive performance evaluation of the most common alternatives: Dithiothreitol (DTT), 2-Mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP).
These reducing agents are critical for protecting proteins from oxidative damage, maintaining protein structure and function, and preparing samples for analysis such as electrophoresis.[1][2] Their primary role is to reduce disulfide bonds and prevent their formation between cysteine residues.[1][2]
Quantitative Performance Comparison
The selection of an appropriate reducing agent is application-specific and depends on factors such as pH, temperature, and the presence of other components in the buffer.[3][4] The following table summarizes the key performance characteristics of DTT, BME, and TCEP.
| Feature | Dithiothreitol (DTT) | 2-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol-based | Thiol-based | Phosphine-based |
| Redox Potential (at pH 7) | -0.33 V[5][6] | -0.26 V[7] | Not applicable (irreversible reduction) |
| Effective pH Range | > 7.0[2][6][8] | > 7.5 | 1.5 - 8.5[8] |
| Stability in Solution | Prone to air oxidation, especially at alkaline pH.[4][9] Half-life is ~40 hours at pH 6.5 and decreases to 1.5-10 hours at pH > 7.5.[10][11] | More stable than DTT in some conditions.[7][11] Half-life is >100 hours at pH 6.5 and ~4 hours at pH 8.5.[7][11] | Significantly more stable than DTT, especially in the absence of metal chelators.[3][12] Unstable in phosphate buffers.[8] |
| Odor | Faint sulfur smell[8] | Strong, unpleasant odor | Odorless[8] |
| Toxicity | Less toxic than BME[10] | More toxic and volatile than DTT[13] | Generally considered less toxic |
| Interference | Can be rapidly oxidized by Ni²⁺ ions.[3][12] Inhibits maleimide attachment.[3][12] | Can interfere with certain assays. | Does not reduce metals used in IMAC.[8] Less interference with maleimide labeling than DTT.[3][12] |
| Typical Working Concentration | 1-10 mM for protein reduction[5][6] | 5% v/v (approx. 700 mM) for electrophoresis[10] | 0.1 - 1.0 mM[12] |
Experimental Protocols
Protocol 1: Evaluation of Reducing Agent Stability via Ellman's Assay
This protocol determines the stability of a reducing agent in a specific buffer over time by quantifying the remaining free sulfhydryl groups.
Principle: Ellman's Reagent (DTNB) reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[14][15]
Materials:
-
Reducing agents (DTT, BME, TCEP)
-
Biological buffer of choice (e.g., Tris-HCl, HEPES)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)[14]
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[14]
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of each reducing agent (e.g., 10 mM) in the desired biological buffer.
-
Incubate the solutions under desired conditions (e.g., room temperature, 4°C, 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reducing agent solution.
-
For each sample, mix 125 µL of the aliquot with 1.250 mL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.[14]
-
Prepare a blank using 125 µL of the biological buffer instead of the reducing agent solution.[14]
-
Incubate all samples at room temperature for 15 minutes.[14]
-
Measure the absorbance at 412 nm against the blank.[14]
-
Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[14]
-
Plot the concentration of free thiols over time for each reducing agent to compare their stability.
Protocol 2: Protein Disulfide Bond Reduction Assay
This protocol assesses the effectiveness of a reducing agent in reducing disulfide bonds within a protein, which can be monitored by a change in protein activity or by SDS-PAGE analysis.
Materials:
-
Protein with known disulfide bonds (e.g., Insulin, RNase A)
-
Reducing agents (DTT, BME, TCEP)
-
Assay buffer appropriate for the protein of interest
-
SDS-PAGE equipment and reagents
Procedure:
-
Prepare solutions of the target protein in the assay buffer.
-
Add different concentrations of each reducing agent to separate protein samples.
-
Incubate the samples for a defined period (e.g., 30 minutes) at a suitable temperature (e.g., 37°C).
-
For SDS-PAGE Analysis: a. Add SDS-PAGE sample loading buffer (non-reducing for control, and with the respective reducing agent for treated samples). b. Heat the samples as required. c. Run the samples on an SDS-PAGE gel. d. Stain the gel and compare the mobility of the protein bands. A shift in mobility can indicate the reduction of disulfide bonds and unfolding of the protein.
-
For Activity Assay: a. If the protein's activity is dependent on its disulfide bond integrity (e.g., some enzymes), measure the activity after the incubation period. b. Compare the remaining activity in the treated samples to a non-treated control to determine the extent of reduction.
Visualizations
Mechanism of Disulfide Reduction by a Dithiol Reagent
The following diagram illustrates the two-step thiol-disulfide exchange reaction by which a dithiol agent like DTT reduces a protein disulfide bond. The process involves the formation of a mixed-disulfide intermediate, followed by an intramolecular reaction that releases the reduced protein and forms a stable cyclic disulfide from the reducing agent.[6]
Caption: Mechanism of protein disulfide bond reduction by a dithiol agent.
Experimental Workflow for Comparing Reducing Agents
This diagram outlines a logical workflow for the comparative evaluation of different reducing agents based on their stability and efficacy in a biological system.
Caption: Workflow for evaluating the performance of reducing agents.
References
- 1. nbinno.com [nbinno.com]
- 2. agscientific.com [agscientific.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. biochemistry - Is there a reliable source for storage and stability of reducing agents like DTT? - Biology Stack Exchange [biology.stackexchange.com]
- 5. interchim.fr [interchim.fr]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 8. agscientific.com [agscientific.com]
- 9. agscientific.com [agscientific.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. biocompare.com [biocompare.com]
- 14. broadpharm.com [broadpharm.com]
- 15. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of 1,2-Bis(sulfanyl)ethan-1-ol and Novel Reducing Agents for Life Sciences Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of 1,2-Bis(sulfanyl)ethan-1-ol alongside newly developed reducing agents. This guide provides objective comparisons based on experimental data to aid in the selection of the most appropriate reducing agent for specific research needs.
In the realm of protein chemistry and drug development, the use of reducing agents is critical for maintaining the stability and function of proteins by preventing the formation of disulfide bonds and reducing existing ones. For years, thiol-based reducing agents like β-mercaptoethanol (BME) and dithiothreitol (DTT) have been the standard. This compound, a structural analog of these classic agents, shares similar properties. However, the advent of non-thiol-based reducing agents, most notably Tris(2-carboxyethyl)phosphine (TCEP), has prompted a re-evaluation of the optimal choice for various applications. This guide provides a detailed comparison of this compound against TCEP, DTT, and BME, focusing on key performance indicators, experimental protocols, and their roles in significant signaling pathways.
Quantitative Performance Comparison
The selection of a reducing agent is often dictated by its specific biochemical and physical properties. The following table summarizes the key quantitative and qualitative differences between this compound and other commonly used reducing agents.
| Property | This compound | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Structure | Dithiol | Dithiol | Monothiol | Phosphine |
| Redox Potential (pH 7) | Data not readily available; expected to be similar to DTT | -0.33 V[1] | -0.26 V | Higher than DTT/BME; readily reduces oxidized DTT and BME |
| Effective pH Range | Likely similar to DTT (>7) | >7[1] | >7 | 1.5 - 8.5[1] |
| Reaction Kinetics | Data not readily available; expected to be similar to DTT | Fast | Slower than DTT | Very fast, often complete in <5 minutes at room temperature[2] |
| Stability | Susceptible to air oxidation | Unstable, especially at pH > 7.5; sensitive to metal ions like Ni²⁺ | Susceptible to air oxidation | More resistant to air oxidation; stable in the absence of metal chelators[3] |
| Odor | Pungent | Pungent | Very Pungent | Odorless[1] |
| Compatibility with Maleimides | Interferes | Significantly interferes[3] | Interferes | Does not significantly interfere, allowing for one-pot reduction and labeling[4] |
| Compatibility with IMAC | Can interfere | Interferes due to chelation of metal ions | Can interfere | Compatible, does not reduce metals used in Immobilized Metal Affinity Chromatography[1] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating reducing agents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Free Sulfhydryl Groups using Ellman's Reagent
This protocol quantifies the concentration of free thiol groups in a sample, which can be used to assess the effectiveness of a reducing agent in breaking disulfide bonds.[1][5][6]
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Sample containing the protein of interest
-
Reducing agent to be tested (e.g., this compound, TCEP, DTT, BME)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a protein solution in the Reaction Buffer.
-
Add the desired concentration of the reducing agent to the protein solution.
-
Incubate the mixture for a specified time (e.g., 30 minutes at room temperature) to allow for disulfide bond reduction.
-
In a cuvette, mix 50 µL of the DTNB solution with 950 µL of the reduced protein sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
Protocol 2: Comparative Analysis of Protein Reduction by SDS-PAGE
This protocol provides a qualitative assessment of the reduction of intermolecular disulfide bonds in proteins.
Materials:
-
Protein sample with known intermolecular disulfide bonds
-
Reducing agents (this compound, TCEP, DTT, BME) at various concentrations
-
SDS-PAGE loading buffer (with and without reducing agent)
-
SDS-PAGE gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare protein samples in SDS-PAGE loading buffer containing different reducing agents at various concentrations.
-
Prepare a control sample with no reducing agent.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel to visualize the protein bands.
-
Compare the migration of the protein in the presence and absence of reducing agents. A shift to a higher apparent molecular weight for the reduced protein indicates the presence of intermolecular disulfide bonds that were broken.
Signaling Pathways and Experimental Workflows
The reduction of disulfide bonds is a critical regulatory mechanism in many cellular signaling pathways. The choice of reducing agent can influence the study of these pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR contains numerous disulfide bonds in its extracellular domain that are crucial for maintaining its structure and ligand-binding capacity.[7][8][9] The disruption of these bonds can impact receptor activation and downstream signaling.
Caption: EGFR signaling pathway initiated by ligand binding.
Insulin Signaling Pathway
The insulin receptor is a disulfide-linked dimer, and its proper folding and function are dependent on the integrity of these bonds.[3][9][10] Redox regulation plays a role in modulating insulin signaling.[11][12]
Caption: Insulin signaling cascade leading to glucose uptake.
Experimental Workflow for Comparing Reducing Agents
A logical workflow is crucial for the systematic evaluation of different reducing agents.
Caption: Workflow for comparing reducing agent performance.
Conclusion
The choice of a reducing agent is a critical decision in experimental design that can significantly impact the outcome of research. While this compound and other traditional thiol-based reagents like DTT and BME have been valuable tools, the development of phosphine-based reducing agents such as TCEP offers significant advantages in many applications. TCEP's stability, broad pH range, lack of odor, and compatibility with other reagents make it a superior choice for a variety of techniques, including protein labeling and purification. However, the specific context of the experiment, including the nature of the protein, the required pH, and downstream applications, should always guide the selection of the most appropriate reducing agent. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on empirical evidence.
References
- 1. interchim.fr [interchim.fr]
- 2. Redox regulation by thioredoxin and thioredoxin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for the role of disulfide-linked αCTs in the activation of insulin-like growth factor 1 receptor and insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 7. researchgate.net [researchgate.net]
- 8. The glutaredoxin mono- and di-thiol mechanisms for deglutathionylation are functionally equivalent: implications for redox systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin - Wikipedia [en.wikipedia.org]
- 10. Activation mechanism of the insulin receptor: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Membrane Proximal Disulfides of the EGF Receptor Extracellular Domain Are Required for High Affinity Binding and Signal Transduction but do not Play a Role in the Localization of the Receptor to Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to Thiol-Based Reducing Agents in Biochemical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in experimental design. This guide provides an objective comparison of the efficacy of 1,2-Bis(sulfanyl)ethan-1-ol and its commonly used alternatives—dithiothreitol (DTT), 2-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP)—in various biochemical assays. The information is presented to facilitate informed decisions for maintaining protein integrity and function during experimental procedures.
While the specific compound this compound is not widely documented in scientific literature, its structure suggests it belongs to the family of dithiol reducing agents. Therefore, this guide will focus on the performance of the most prevalent thiol-based reducing agents used in laboratories worldwide: DTT, BME, and TCEP. These reagents are essential for preventing the oxidation of sulfhydryl groups (-SH) in cysteine residues, thereby preserving protein structure and function.
Performance Comparison of Reducing Agents
The choice of a reducing agent depends on several factors, including the specific application, the required reducing strength, pH stability, and potential interference with downstream assays.[1] The following tables summarize the key characteristics and quantitative data for DTT, BME, and TCEP to aid in this selection process.
| Feature | Dithiothreitol (DTT) | 2-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Structure | Dithiol | Monothiol | Trialkylphosphine |
| Mechanism of Action | Reduces disulfide bonds via a two-step thiol-disulfide exchange, forming a stable six-membered ring.[2] | Reduces disulfide bonds through thiol-disulfide exchange. | Reduces disulfide bonds by a mechanism that does not involve a thiol-disulfide exchange, resulting in a phosphine oxide.[3] |
| Odor | Faint, unpleasant | Strong, pungent | Odorless[4] |
| Toxicity | Less toxic than BME | Toxic, readily absorbed through the skin | Generally considered less toxic than thiol-based reagents |
| Cell Permeability | Cell-permeable | Cell-permeable | Not cell-permeable due to its charged nature[5] |
Table 1: General Characteristics of Common Reducing Agents
| Parameter | Dithiothreitol (DTT) | 2-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Redox Potential (at pH 7) | -0.33 V[6] | -0.26 V[5] | Higher than DTT and BME (readily reduces oxidized forms of DTT and BME)[5] |
| Optimal pH Range | >7.0 (activity decreases at lower pH)[1] | ~7.0-9.0 | 1.5 - 8.5[3] |
| Half-life at 20°C, pH 6.5 | 40 hours[7] | >100 hours[7] | More stable than DTT, especially at pH > 7.5[3] |
| Half-life at 20°C, pH 8.5 | 1.4 hours[7] | 4 hours[7] | Significantly more stable than DTT[3] |
| Typical Working Concentration | 1-10 mM for protein reduction; 50-100 mM for SDS-PAGE[8][9] | 2-10 mM for protein purification; 2.5% (v/v) for SDS-PAGE[7][10] | 0.1-1.0 mM for most applications; 50 mM for SDS-PAGE[3][11] |
Table 2: Physicochemical and Application-Specific Data
Key Experiments and Methodologies
The efficacy of these reducing agents is most evident in common biochemical assays such as SDS-PAGE, enzyme activity assays, and protein purification.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To denature proteins and reduce disulfide bonds for accurate separation based on molecular weight.
Protocol for Protein Sample Preparation:
-
To a protein sample, add 2x Laemmli sample buffer to achieve a final 1x concentration. The 2x buffer typically contains 4% SDS, 20% glycerol, 125 mM Tris-HCl pH 6.8, and 0.02% bromophenol blue.
-
Add the reducing agent to the desired final concentration:
-
Heat the samples at 95-100°C for 5-10 minutes to facilitate denaturation and reduction.
-
Centrifuge the samples briefly to pellet any insoluble material.
-
Load the supernatant onto the SDS-PAGE gel.
Enzyme Activity Assays
Objective: To maintain the enzyme in its active conformation by preventing the oxidation of critical sulfhydryl groups.
General Protocol:
-
Prepare a reaction buffer specific to the enzyme of interest.
-
If the enzyme is sensitive to oxidation, supplement the buffer with a reducing agent. The optimal concentration should be determined empirically but typically falls within the following ranges:
-
DTT: 0.1-1.0 mM[12]
-
BME: 1-5 mM
-
TCEP: 0.1-0.5 mM
-
-
Add the enzyme to the reaction buffer and incubate under optimal conditions (e.g., temperature, pH).
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).
It is crucial to note that some enzymes may be inhibited by high concentrations of reducing agents. Therefore, it is advisable to perform control experiments to determine the optimal concentration that preserves activity without interfering with the assay.[13]
Protein Purification
Objective: To prevent protein aggregation and maintain protein stability and functionality throughout the purification process.
General Protocol:
-
Prepare lysis and purification buffers (e.g., for affinity or ion-exchange chromatography).
-
Add a reducing agent to the buffers to maintain a reducing environment. Typical concentrations are:
-
Perform the protein purification steps according to the specific protocol for the target protein and chromatography resin.
-
For long-term storage of the purified protein, it is often recommended to include a reducing agent in the storage buffer. TCEP is often preferred for storage due to its higher stability.[7]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of disulfide bond reduction and a typical experimental workflow.
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Workflow for protein sample preparation for SDS-PAGE.
Conclusion
The choice between DTT, BME, and TCEP depends on the specific requirements of the biochemical assay. DTT is a strong, all-purpose reducing agent, but its stability is pH-dependent.[1] BME is a cost-effective alternative, though its strong odor and higher volatility are significant drawbacks.[14] TCEP offers several advantages, including being odorless, stable over a wide pH range, and less likely to interfere with certain downstream applications like maleimide-based labeling.[3][4] By considering the comparative data and experimental protocols provided in this guide, researchers can make an informed decision to ensure the integrity and reliability of their experimental results.
References
- 1. agscientific.com [agscientific.com]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. Bot Detection [iris-biotech.de]
- 4. TCEP - Wikipedia [en.wikipedia.org]
- 5. jiscmail.ac.uk [jiscmail.ac.uk]
- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Gel Electrophoresis Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Useful Protocols [research.childrenshospital.org]
Structural and functional analysis of proteins after treatment with 1,2-Bis(sulfanyl)ethan-1-ol
A Comparative Analysis of Reducing Agents for Protein Structural and Functional Studies
An Objective Guide to 2-Mercaptoethanol and Its Alternatives in Protein Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of protein structure and function is paramount. A critical step in many analytical protocols is the reduction of disulfide bonds, which are covalent linkages between cysteine residues that stabilize the tertiary and quaternary structures of many proteins.[1][2] The user's query specified "1,2-Bis(sulfanyl)ethan-1-ol," which is not a commonly recognized chemical name. Based on the requested application, this guide will focus on the widely used and structurally related reducing agent, 2-Mercaptoethanol (BME) , and provide a comparative analysis with its common alternatives: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) .[3][4]
This guide offers an objective comparison of these three primary reducing agents, supported by experimental data and detailed protocols to assist in selecting the most appropriate reagent for specific research applications.
Comparative Performance of Common Reducing Agents
The choice of reducing agent can significantly impact experimental outcomes. Factors such as pH, temperature, and downstream applications must be considered. BME, DTT, and TCEP are all effective at cleaving disulfide bonds but differ in their chemical properties, stability, and compatibility with various analytical techniques.[4][5]
Key Properties and Performance Metrics
The following table summarizes the key characteristics of 2-Mercaptoethanol, Dithiothreitol, and Tris(2-carboxyethyl)phosphine for easy comparison.
| Feature | 2-Mercaptoethanol (BME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Molecular Weight | 78.13 g/mol [6] | 154.25 g/mol | 250.18 g/mol (Free Acid), 286.65 g/mol (HCl Salt)[7][8] |
| Mechanism | Thiol-Disulfide Exchange[9][10] | Thiol-Disulfide Exchange (Intramolecular Cyclization)[11] | Phosphine-based Reduction (Irreversible)[12][13] |
| Effective pH Range | > 7.5 | > 7.0[11] | 1.5 - 8.5[13][14] |
| Redox Potential (pH 7) | -0.26 V | -0.33 V[14] | Not applicable (Irreversible) |
| Typical Working Conc. | 50-100 mM (for SDS-PAGE) | 10-50 mM | 0.1 - 1.0 mM[13] |
| Odor | Strong, unpleasant[5] | Faint, unpleasant | Odorless[8] |
| Air Oxidation | Prone to oxidation | Prone to oxidation[13] | More resistant to air oxidation[8][13] |
| Half-life (pH 8.5) | ~4 hours[6][15] | ~1.4 hours[6][15] | More stable than DTT and BME[13] |
| Compatibility | Sensitive to nickel[14][15] | Compatible with IMAC; doesn't reduce metals[8][16] |
Advantages and Disadvantages
| Reducing Agent | Advantages | Disadvantages |
| 2-Mercaptoethanol (BME) | - Cost-effective.[5]- Effective at disrupting protein structure.[3][17] | - Strong, unpleasant odor.[5]- Volatile.[5]- Less potent than DTT, requiring higher concentrations.[5]- Can form adducts with free cysteines.[6] |
| Dithiothreitol (DTT) | - More potent and less volatile than BME.[5][11]- Strong reducing power due to the formation of a stable six-membered ring.[11] | - Shorter half-life, especially at alkaline pH.[6]- Can interfere with Immobilized Metal Affinity Chromatography (IMAC) due to metal chelation.[16]- Can react with maleimide labeling reagents.[16] |
| Tris(2-carboxyethyl)phosphine (TCEP) | - Odorless and highly stable.[8]- Effective over a broad pH range, including acidic conditions.[13][14]- Irreversible reduction.[8][13]- Does not react with maleimides, making it ideal for labeling studies.[8][13]- Compatible with IMAC as it does not reduce metal ions.[8][16] | - More expensive than BME and DTT.[15]- Can be less effective for reducing sterically hindered disulfide bonds in folded proteins due to its bulkier nature.[11]- Not very stable in phosphate buffers.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for common applications involving protein reduction.
Protocol 1: Sample Preparation for SDS-PAGE
This protocol is used to reduce and denature proteins prior to separation by polyacrylamide gel electrophoresis.
-
Prepare Sample Buffer: To your protein sample, add 4X Laemmli sample buffer to a final concentration of 1X. A typical 4X buffer contains Tris-HCl, SDS, glycerol, and a tracking dye.
-
Add Reducing Agent:
-
For BME: Add to the sample to a final concentration of 5% (v/v).[3]
-
For DTT: Add from a 1 M stock solution to a final concentration of 50 mM.
-
-
Denature Sample: Heat the mixture at 95-100°C for 5-10 minutes. This step, combined with the SDS in the buffer, ensures complete denaturation and reduction of disulfide bonds.[1]
-
Centrifuge: Briefly centrifuge the sample to pellet any insoluble material.
-
Load Gel: Load the supernatant onto the SDS-PAGE gel for electrophoresis.
Protocol 2: Reduction and Alkylation for Mass Spectrometry
This protocol is essential for "bottom-up" proteomics to ensure that disulfide bonds do not reform after reduction, which could interfere with protein identification and quantification.[18]
-
Solubilize Protein: Resuspend the protein sample in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Alkylate Free Thiols:
-
Add iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes. This step covalently modifies the free sulfhydryl groups, preventing them from re-forming disulfide bonds.
-
-
Prepare for Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level compatible with enzymatic digestion (e.g., < 1 M urea for trypsin).
-
Enzymatic Digestion: Add a protease (e.g., trypsin) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the sample (e.g., with formic acid) and desalt using a C18 solid-phase extraction column before analysis by LC-MS/MS.[19]
Protocol 3: Analysis of Protein Secondary Structure by Circular Dichroism (CD)
CD spectroscopy is used to assess the secondary structure of proteins. Reduction of disulfide bonds can induce conformational changes that are detectable by CD.[20][21]
-
Prepare Protein Sample: Dissolve the protein in a suitable buffer (e.g., 25 mM phosphate, 50 mM KCl, pH 7) that does not have a high absorbance in the far-UV region.[22]
-
Acquire Baseline Spectrum: Record a CD spectrum of the buffer alone. This will be subtracted from the sample spectrum.
-
Acquire Spectrum of Oxidized Protein: Record the CD spectrum of the protein solution before adding a reducing agent. This represents the native or oxidized state.
-
Reduce the Protein:
-
Add the desired reducing agent (e.g., DTT to a final concentration of 1-10 mM) to the protein sample in the cuvette.
-
Incubate for a sufficient time to ensure complete reduction (e.g., 30-60 minutes at room temperature).
-
-
Acquire Spectrum of Reduced Protein: Record the CD spectrum of the protein after reduction.
-
Data Analysis: Subtract the baseline spectrum from both the oxidized and reduced protein spectra. Compare the spectra to identify any changes in secondary structure content (e.g., alpha-helix, beta-sheet) upon reduction.[21][22]
Visualizations: Mechanisms and Workflows
Diagrams are provided to illustrate the chemical mechanisms and experimental processes described in this guide.
References
- 1. nbinno.com [nbinno.com]
- 2. brainly.com [brainly.com]
- 3. 2-ME (2-MERCAPTOETHANOL) - Ataman Kimya [atamanchemicals.com]
- 4. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 6. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 7. biocompare.com [biocompare.com]
- 8. TCEP - Wikipedia [en.wikipedia.org]
- 9. Disulfide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agscientific.com [agscientific.com]
- 12. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 13. Bot Detection [iris-biotech.de]
- 14. agscientific.com [agscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. Comparison Analysis of Protein Molecular Weight by MS Detection under Reduced and Non-Reduced Conditions | MtoZ Biolabs [mtoz-biolabs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Circular dichroism - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2-Bis(sulfanyl)ethan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,2-Bis(sulfanyl)ethan-1-ol, a compound structurally related to dithiothreitol (DTT). The following procedures are based on established guidelines for similar dithiol compounds and are intended to provide essential, immediate safety and logistical information.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is presumed to share hazards with similar chemicals, which can be harmful if swallowed and may cause skin and eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the compound you are using.
Personal Protective Equipment (PPE): All personnel handling this chemical should wear the following:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves such as latex, nitrile, or vinyl.[1]
-
Protective Clothing: A lab coat or apron.[1]
-
Respiratory Protection: Use in a well-ventilated laboratory. If significant aerosolization or vapor is expected, a respiratory mask may be necessary.[1]
Quantitative Data on Related Compounds
The following table summarizes key hazard and toxicity data for Dithiothreitol (DTT), a chemically similar compound. This information is provided for comparative purposes to emphasize the need for cautious handling and disposal.
| Parameter | Value | Species | Exposure Time | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed | - | - | [2] |
| Aquatic Toxicity (EC50) | 27 mg/L | Daphnia magna (Water flea) | 48 h | [3] |
| Partition Coefficient (log Pow) | -0.48 | - | - | [3] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4]
2. Waste Container Selection and Labeling:
-
Use a chemically compatible container that can be tightly sealed.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste mixture.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Wear the appropriate PPE as described above.
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[3]
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Waste must be disposed of as hazardous waste in strict accordance with local, state, and federal regulations.[3][5]
-
Arrange for collection by a licensed waste management company.[3]
-
Crucially, do not discharge any waste containing this chemical into the sanitary sewer or surface waters. [3]
5. Contaminated Packaging:
-
Empty containers that held the pure substance or its solutions should be treated as hazardous waste and disposed of as the unused product.[3] Do not reuse empty containers.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
